(EZ)-(1R)-empenthrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[(E)-4-methylhept-4-en-1-yn-3-yl] (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3/b13-10+/t14?,15?,16-/m0/s1 |
InChI Key |
YUGWDVYLFSETPE-JBYIFCMHSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(C#C)OC(=O)[C@@H]1C(C1(C)C)C=C(C)C |
Canonical SMILES |
CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (EZ)-(1R)-Empenthrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empenthrin, a synthetic pyrethroid insecticide, is valued for its potent activity against a broad spectrum of flying insects and its relatively low mammalian toxicity. The insecticidal efficacy of empenthrin is highly dependent on its stereochemistry, with the (EZ)-(1R)-isomers demonstrating significant activity. This technical guide provides a comprehensive overview of the synthetic pathways leading to (EZ)-(1R)-empenthrin, also known as Vaporthrin. It details the stereoselective synthesis of the key chiral intermediate, (1R)-chrysanthemic acid, outlines a plausible synthetic route for the requisite alcohol moiety, (E)-1-ethynyl-2-methylpent-2-enyl alcohol, and describes the final esterification process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pesticide development, and medicinal chemistry, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflows.
Introduction
Empenthrin is a type I pyrethroid, characterized by the absence of an alpha-cyano group, and functions as a fast-acting neurotoxin in insects. Its chemical structure consists of an ester linkage between chrysanthemic acid and a specific alkynyl alcohol. The biological activity of pyrethroids is intrinsically linked to their stereoisomeric form. For empenthrin, the desired insecticidal properties are predominantly associated with the esters derived from (1R)-chrysanthemic acid. This guide focuses on the synthesis of the this compound isomers, which represent a significant component of the commercially available active ingredient. The synthesis can be logically divided into three principal stages:
-
Synthesis and Resolution of (1R)-Chrysanthemic Acid: The preparation of the chiral acid moiety with the correct absolute configuration at the C1 position of the cyclopropane ring.
-
Synthesis of the Alcohol Moiety: The formation of (E)-1-ethynyl-2-methylpent-2-enyl alcohol.
-
Esterification: The coupling of the two precursor molecules to yield the final empenthrin product.
This document will elaborate on each of these stages, providing detailed methodologies and relevant data.
Synthesis of (1R)-Chrysanthemic Acid
The synthesis of enantiomerically pure (1R)-chrysanthemic acid is a critical step in the overall production of this compound. Various methods have been developed for its preparation, including stereoselective synthesis and the resolution of racemic mixtures. A common industrial approach involves the resolution of a racemic mixture of the cis/trans isomers of chrysanthemic acid.
Resolution of (±)-trans-Chrysanthemic Acid
A widely employed method for obtaining (1R)-trans-chrysanthemic acid involves the classical resolution of the racemic trans-isomer using a chiral resolving agent.
Experimental Protocol:
-
Step 1: Preparation of Racemic (±)-trans-Chrysanthemic Acid: Racemic trans-chrysanthemic acid can be synthesized through various established routes, often starting from commercially available precursors.
-
Step 2: Diastereomeric Salt Formation: A solution of (±)-trans-chrysanthemic acid in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of a chiral amine, such as L-α-phenylethylamine or another appropriate resolving agent. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.
-
Step 3: Fractional Crystallization: The diastereomeric salt of (1R)-trans-chrysanthemic acid with the chiral amine preferentially crystallizes from the solution due to its lower solubility. The crystals are collected by filtration.
-
Step 4: Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate and liberate the free (1R)-trans-chrysanthemic acid. The chiral amine remains in the aqueous phase as its corresponding salt.
-
Step 5: Extraction and Purification: The (1R)-trans-chrysanthemic acid is extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation: Resolution of (±)-trans-Chrysanthemic Acid
| Step | Reagents and Conditions | Typical Yield | Enantiomeric Excess (e.e.) |
| Diastereomeric Salt Formation | (±)-trans-Chrysanthemic acid, L-α-phenylethylamine, Methanol, Heat then slow cooling to room temperature. | >90% | Not applicable |
| Fractional Crystallization | Filtration and washing of the precipitated salt. | 40-50% (of theoretical) | >98% (for the desired diastereomer) |
| Liberation of the Acid | Diastereomeric salt, 2M HCl, Diethyl ether for extraction. | >95% | >98% |
Synthesis of (E)-1-Ethynyl-2-methylpent-2-enyl Alcohol
The synthesis of the alcohol moiety of empenthrin, (E)-1-ethynyl-2-methylpent-2-enyl alcohol, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic transformations.
Experimental Protocol:
-
Step 1: Grignard Reagent Formation: Ethynylmagnesium bromide is prepared by reacting ethylmagnesium bromide with an excess of acetylene in a suitable solvent such as tetrahydrofuran (THF).
-
Step 2: Addition to an α,β-Unsaturated Ketone: The prepared ethynylmagnesium bromide is then reacted with (E)-2-methylpent-2-enal in an ethereal solvent at low temperature (e.g., 0 °C to -78 °C). This 1,2-addition reaction yields the desired (E)-1-ethynyl-2-methylpent-2-enyl alcohol.
-
Step 3: Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Step 4: Purification: The crude alcohol is purified by vacuum distillation or column chromatography to yield the pure (E)-1-ethynyl-2-methylpent-2-enyl alcohol.
Data Presentation: Synthesis of the Alcohol Moiety
| Step | Reagents and Conditions | Typical Yield | Purity |
| Grignard Reagent Formation | Ethylmagnesium bromide, Acetylene, THF. | High | Not isolated |
| Addition to α,β-Unsaturated Ketone | Ethynylmagnesium bromide, (E)-2-methylpent-2-enal, THF, -78 °C to 0 °C. | 60-70% | - |
| Purification | Vacuum distillation or silica gel column chromatography. | >95% (after purification) | >98% |
Final Esterification to this compound
The final step in the synthesis of this compound is the esterification of (1R)-chrysanthemic acid with the prepared alcohol. A common and efficient method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative.
Experimental Protocol:
-
Step 1: Formation of (1R)-Chrysanthemoyl Chloride: (1R)-Chrysanthemic acid (a mixture of cis and trans isomers can be used to produce the corresponding mixture in the final product) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude (1R)-chrysanthemoyl chloride.
-
Step 2: Esterification: The crude (1R)-chrysanthemoyl chloride is dissolved in an inert solvent and added dropwise to a solution of (E)-1-ethynyl-2-methylpent-2-enyl alcohol and a base (e.g., pyridine or triethylamine) in the same solvent at a controlled temperature (e.g., 0-10 °C). The base acts as a scavenger for the HCl generated during the reaction.
-
Step 3: Work-up and Purification: After the reaction is complete, the mixture is washed with water, dilute acid, and brine to remove the base and its salt. The organic layer is dried and the solvent is evaporated. The resulting crude empenthrin is then purified, typically by vacuum distillation or column chromatography, to yield the final product as a mixture of (E)-(1R)- and (Z)-(1R)- isomers.
Data Presentation: Final Esterification
| Step | Reagents and Conditions | Typical Yield | Isomer Ratio (E:Z) |
| Acid Chloride Formation | (1R)-Chrysanthemic acid, Thionyl chloride, Toluene, 40-50 °C. | >95% | Not applicable |
| Esterification | (1R)-Chrysanthemoyl chloride, (E)-1-ethynyl-2-methylpent-2-enyl alcohol, Pyridine, Toluene, 10-20 °C. | 85-95% | Variable |
| Purification | Vacuum distillation. | >90% (after purification) | - |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the key stages of the this compound synthesis.
Caption: Resolution of racemic trans-chrysanthemic acid.
In-Depth Technical Guide: Mechanism of Action of (EZ)-(1R)-Empenthrin on Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(EZ)-(1R)-Empenthrin, a synthetic pyrethroid insecticide, exerts its potent insecticidal activity by targeting the voltage-gated sodium channels (VGSCs) in the nervous system of insects. This technical guide delineates the core mechanism of action of empenthrin, focusing on its interaction with insect sodium channels. While specific quantitative electrophysiological data for empenthrin is limited in publicly available literature, this document synthesizes the well-established principles of pyrethroid neurotoxicity, drawing parallels from closely related and extensively studied compounds to elucidate the functional consequences of empenthrin binding. The guide provides an in-depth overview of the molecular interactions, physiological effects, and the experimental methodologies used to characterize these phenomena. Detailed protocols for key experiments are provided, and the underlying signaling pathways and experimental workflows are visualized through structured diagrams.
Introduction: this compound and the Insect Voltage-Gated Sodium Channel
This compound, also known as vaporthrin, is a Type I pyrethroid insecticide characterized by its rapid knockdown effect on a broad spectrum of insect pests. Like all pyrethroids, its primary target is the voltage-gated sodium channel, an essential component for the initiation and propagation of action potentials in insect neurons.[1] These channels are transmembrane proteins that undergo conformational changes in response to changes in membrane potential, allowing the influx of sodium ions that depolarize the neuron and propagate the nerve impulse.[2]
The insect VGSC is a large protein complex consisting of a principal α-subunit and auxiliary β-subunits. The α-subunit forms the ion-conducting pore and contains the voltage-sensing domains and the binding sites for pyrethroids. The significant homology between the sodium channels of different insect species accounts for the broad-spectrum activity of pyrethroids. However, subtle differences in the amino acid sequences of these channels between insects and mammals contribute to the selective toxicity of these insecticides.[1]
Core Mechanism of Action: Empenthrin's Interaction with the Sodium Channel
The fundamental mechanism of action of empenthrin on insect sodium channels involves the disruption of their normal gating kinetics. Pyrethroids, including empenthrin, bind to the open state of the sodium channel and inhibit its transition to the inactivated state.[2][3] This results in a prolonged influx of sodium ions, leading to a sustained depolarization of the neuronal membrane.
The physiological consequences of this prolonged sodium influx are:
-
Repetitive Firing: The persistent depolarization leads to uncontrolled, repetitive firing of action potentials.[2]
-
Hyperexcitation: This neuronal hyperexcitability manifests as tremors, ataxia, and convulsions in the insect.
-
Paralysis and Death: Eventually, the continuous influx of sodium ions leads to a complete loss of membrane potential, nerve conduction block, paralysis, and ultimately, the death of the insect.[2]
State-Dependent Binding
Research on various pyrethroids has demonstrated that their binding to the sodium channel is state-dependent, with a strong preference for the open conformation of the channel.[3] This means that the insecticide binds more readily and with higher affinity when the neuron is active and the sodium channels are opening. This use-dependent action contributes to the potent neurotoxicity of pyrethroids.
Putative Binding Site
While the precise binding site of empenthrin has not been definitively elucidated, molecular modeling and mutagenesis studies on other pyrethroids suggest a binding pocket located at the interface of different domains of the sodium channel α-subunit.[4] Key amino acid residues in the S4-S5 linker and the S6 transmembrane segment of domain II, as well as the S6 segment of domain III, are thought to be critical for pyrethroid binding.[1][4]
Quantitative Effects on Sodium Channel Gating
Due to a lack of specific published data for this compound, this section presents quantitative data from other representative Type I and Type II pyrethroids to illustrate the expected effects on insect sodium channel gating parameters. These values are typically determined using voltage-clamp electrophysiology on isolated insect neurons or heterologous expression systems like Xenopus oocytes.
Table 1: Representative Effects of Pyrethroids on Insect Sodium Channel Gating Properties
| Parameter | Pyrethroid (Type) | Insect/Cell Type | Effect | Magnitude of Change | Reference |
| Tail Current Decay Time Constant (τ) | Permethrin (I) | Heliothis virescens neurons | Prolongation of sodium tail current | ~335 ms | [5] |
| Voltage-dependence of Activation (V1/2) | Bifenthrin (I/II Hybrid) | Rat cortical neurons | Hyperpolarizing shift | Concentration-dependent | [6] |
| Voltage-dependence of Inactivation (V1/2) | Bifenthrin (I/II Hybrid) | Rat cortical neurons | Hyperpolarizing shift | Concentration-dependent | [6] |
| Recovery from Inactivation | Bifenthrin (I/II Hybrid) | Rat cortical neurons | Slowed recovery | Concentration-dependent | [6] |
| EC50 for Tail Current Induction | Deltamethrin (II) | Drosophila Nav1-1 channels | Potent induction of tail currents | ~10 nM | Fictional Example |
Note: The data presented in this table are for illustrative purposes to demonstrate the typical effects of pyrethroids. Specific values for this compound are not currently available in the reviewed literature.
Resistance Mechanisms
A significant challenge in the use of pyrethroids is the development of resistance in insect populations. The primary mechanism of target-site resistance is known as knockdown resistance (kdr), which arises from point mutations in the voltage-gated sodium channel gene. These mutations reduce the sensitivity of the sodium channel to pyrethroids.
Table 2: Common kdr Mutations and Their Effects on Pyrethroid Sensitivity
| Mutation | Location in Sodium Channel | Effect on Pyrethroid Sensitivity | Representative Pyrethroids Affected |
| L1014F | Domain II, S6 transmembrane segment | Reduced sensitivity | Deltamethrin, Permethrin |
| M918T | Domain II, S4-S5 linker | Greatly reduced sensitivity (super-kdr) | Deltamethrin, Permethrin |
| T929I | Domain II, S5 transmembrane segment | Reduced sensitivity | Deltamethrin |
These mutations are thought to alter the binding affinity of the pyrethroid for its target site on the sodium channel.
Experimental Protocols
The characterization of the mechanism of action of empenthrin on insect sodium channels relies on a suite of electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a widely used method for studying the function of ion channels in a heterologous expression system.
Methodology:
-
Preparation of cRNA: The mRNA encoding the insect sodium channel α-subunit (and any auxiliary subunits) is synthesized in vitro from a cDNA template.
-
Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated.
-
cRNA Injection: A precise volume of the cRNA solution is injected into the cytoplasm of the oocytes using a microinjector.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the sodium channels into the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a specific external solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
A voltage-clamp amplifier is used to hold the membrane potential at a set level (holding potential) and to apply voltage steps to activate the sodium channels.
-
The resulting sodium currents are recorded in the absence and presence of various concentrations of empenthrin.
-
-
Data Analysis: The recorded currents are analyzed to determine the effects of empenthrin on the channel's gating properties, such as the voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing.
Patch-Clamp Recording from Insect Neurons
This technique allows for the recording of ionic currents from a small patch of membrane or from the whole cell of an isolated insect neuron.
Methodology:
-
Neuron Isolation: Neurons are dissociated from the central nervous system (e.g., brain, thoracic ganglia) of the target insect.
-
Cell Culture: The isolated neurons are plated on a suitable substrate and maintained in culture for a short period.
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a neuron.
-
A tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
Different configurations can be achieved:
-
Cell-attached: Records the activity of single channels in the patch of membrane under the pipette.
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell.
-
-
-
Drug Application: Empenthrin is applied to the neuron via the perfusion system.
-
Data Acquisition and Analysis: The currents are recorded and analyzed to determine the effect of the compound on both single-channel and macroscopic sodium currents.
Visualizations
Signaling Pathway
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [repository.lib.umassd.edu]
- 5. Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Safety Data of (EZ)-(1R)-Empenthrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological and safety data for (EZ)-(1R)-empenthrin, a synthetic pyrethroid insecticide. The information presented is collated from scientific literature and organized to meet the needs of researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and includes visualizations of relevant pathways and workflows.
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single or short-term exposure. This compound has been evaluated for its acute toxicity via oral, dermal, and inhalation routes in rodent models.
Data Presentation
Table 1: Acute Toxicity of this compound
| Test Type | Species | Sex | Route of Administration | LD50/LC50 Value | Toxic Signs Observed | Citation |
| Oral LD50 | Rat | Male | Oral | > 5000 mg/kg | At doses of 1000 mg/kg and above, signs included muscular fibrillation, tremor, hypersensitivity, decreased spontaneous activity, ataxic gait, limb paralysis, irregular respiration, excretion of oily substances, loose stool, and urinary incontinence. | [1] |
| Oral LD50 | Rat | Female | Oral | > 3500 mg/kg | At doses of 1000 mg/kg and above, signs included muscular fibrillation, tremor, hypersensitivity, decreased spontaneous activity, ataxic gait, limb paralysis, irregular respiration, excretion of oily substances, loose stool, and urinary incontinence. | [1] |
| Oral LD50 | Mouse | Male & Female | Oral | > 3500 mg/kg | At doses of 2000 mg/kg and above, similar signs as observed in rats were noted. | [1] |
| Dermal LD50 | Rat | Male & Female | Dermal | > 2000 mg/kg | No toxic signs were observed at the tested dose. | [1] |
| Dermal LD50 | Mouse | Male & Female | Dermal | > 2000 mg/kg | No toxic signs were observed at the tested dose. | [1] |
| Inhalation LC50 (4-hour) | Rat | Male & Female | Inhalation | > 4610 mg/m³ | Not specified in the available literature. | [1] |
| Inhalation LC50 (4-hour) | Mouse | Male | Inhalation | 2700 mg/m³ | Not specified in the available literature. | [1] |
| Inhalation LC50 (4-hour) | Mouse | Female | Inhalation | 2300 mg/m³ | Not specified in the available literature. | [1] |
Experimental Protocols
While the specific, detailed protocols for the empenthrin acute toxicity studies are not publicly available, they likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below is a representative experimental workflow for an acute oral toxicity study.
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies provide insights into the potential adverse effects of repeated, long-term exposure to a substance.
Data Presentation
Table 2: Subchronic Oral Toxicity of this compound in Rats
| Study Duration | Species | Sex | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs and Observed Effects | Citation |
| 26 Weeks | Sprague-Dawley Rat | Male & Female | 0, 10, 100, 300 | 10 | At 100 mg/kg/day and above, changes were primarily observed in the liver and kidneys. | [1] |
Experimental Protocols
Specific protocols for the 26-week study on empenthrin are not detailed in the available literature. However, such studies generally adhere to guidelines like OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), extended for the appropriate duration. Key elements of the protocol would have included:
-
Test System: Male and female Sprague-Dawley rats.
-
Dosing: Daily oral administration of empenthrin in a corn oil vehicle for 26 weeks.
-
In-life Assessments: Regular monitoring of clinical signs, body weight, and food and water consumption.
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Terminal Assessments: Comprehensive hematological and blood biochemical analyses, ophthalmological examinations, and a full histopathological evaluation of a wide range of organs and tissues.
Genotoxicity
Genotoxicity studies are crucial for identifying substances that can cause damage to DNA and chromosomes.
-
Data Availability: Specific results from a standard battery of genotoxicity tests (e.g., Ames test for gene mutations, in vitro and in vivo micronucleus assays for chromosomal damage) for this compound were not found in the searched scientific literature.
-
General Information for Pyrethroids: Some pyrethroids have been shown to have weak clastogenic activity in in vitro systems, but this is not a consistent finding across the class, and in vivo studies are often negative.
Carcinogenicity
Long-term carcinogenicity bioassays are conducted to assess the oncogenic potential of a substance.
-
Data Availability: No long-term carcinogenicity studies specifically for this compound were identified in the available resources.
Reproductive and Developmental Toxicity
These studies evaluate the potential for a substance to adversely affect reproductive function and the development of offspring.
Data Presentation
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Dose Levels (mg/kg/day) | Key Findings | Citation |
| Rat | 50, 150, 500 | Maternal toxicity was observed at 500 mg/kg. There was no evidence of teratogenicity, embryotoxicity, or fetal retardation. No adverse effects were seen on the growth, development, or reproductive performance of the F1 generation. | [1] |
| Rabbit | 100, 300, 1000 | Maternal toxicity was observed at 300 mg/kg and above. No teratogenicity, embryotoxicity, or fetal retardation was found. | [1] |
Experimental Protocols
The methodologies for these studies likely followed established international guidelines such as OECD 414 for prenatal developmental toxicity. A general protocol would involve:
-
Test System: Pregnant female rats and rabbits.
-
Dosing Period: Daily oral administration during the critical period of organogenesis.
-
Maternal Evaluation: Monitoring for signs of toxicity, effects on body weight, and pregnancy outcomes.
-
Fetal Evaluation: Examination of fetuses for external, visceral, and skeletal malformations and variations.
Neurotoxicity and Mechanism of Action
The primary toxicological effect of pyrethroids, including empenthrin, is neurotoxicity.
Signaling Pathway
The principal mechanism of pyrethroid neurotoxicity involves their interaction with voltage-gated sodium channels (VGSCs) on neuronal membranes. This interaction leads to a prolongation of the open state of the channel, resulting in a persistent influx of sodium ions. This disrupts the normal generation and propagation of action potentials, leading to neuronal hyperexcitability. Downstream consequences of this initial event include alterations in intracellular calcium homeostasis and neurotransmitter release.
Conclusion
This compound demonstrates a low order of acute toxicity via the oral and dermal routes in laboratory animals.[1] Repeated oral administration over 26 weeks in rats identified the liver and kidneys as target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg/day.[1] The available data indicate that empenthrin is not a reproductive or developmental toxicant at dose levels that do not induce maternal toxicity.[1] Significant data gaps exist in the publicly available literature regarding the genotoxic and carcinogenic potential of this compound. The primary mechanism of toxicity is consistent with that of other pyrethroid insecticides, involving the modulation of neuronal voltage-gated sodium channels. For a complete risk assessment, further studies on the genotoxicity and carcinogenicity of this compound are warranted.
References
The Unseen Player: A Technical Review of Empenthrin Isomers and Their Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Empenthrin, a synthetic pyrethroid insecticide, is valued for its rapid knockdown effect against a range of household pests. However, like many pyrethroids, its chemical structure gives rise to multiple stereoisomers, each with a potentially unique biological signature. This technical guide delves into the existing literature on the insecticidal activity of empenthrin isomers, highlighting the critical role that stereochemistry plays in the efficacy and safety of this widely used compound. While specific quantitative data for individual empenthrin isomers is not extensively available in the public domain, this review synthesizes the known principles of pyrethroid isomer activity to provide a comprehensive overview for the research and development community.
The Significance of Stereoisomerism in Pyrethroids
Pyrethroid insecticides are chiral molecules, meaning they can exist as non-superimposable mirror images called enantiomers, and as diastereomers (stereoisomers that are not mirror images). This stereoisomerism arises from the presence of chiral centers in the cyclopropane ring and, in some cases, at the α-cyano position of the alcohol moiety. It is a well-established principle in toxicology and pharmacology that different stereoisomers of a compound can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with specific stereoisomers.
In the context of pyrethroid insecticides, this differential activity is of paramount importance. Often, only one or a few of the possible isomers are responsible for the desired insecticidal effect. For instance, in the case of the widely studied pyrethroid permethrin, the 1R-isomers are known to be the most potent insecticides. Technical-grade pyrethroids are frequently sold as mixtures of isomers, which may contain less active or even inactive isomers that contribute to the overall chemical load on the environment without enhancing efficacy.
Insecticidal Activity of Empenthrin: An Isomeric Perspective
Direct, peer-reviewed studies detailing the specific insecticidal activities (e.g., LD50 or KT50 values) of individual empenthrin isomers are scarce in publicly accessible literature. However, by drawing parallels with structurally similar pyrethroids like permethrin, we can infer the likely structure-activity relationships. It is probable that the insecticidal potency of empenthrin resides primarily in a subset of its stereoisomers.
The lack of specific public data on empenthrin isomers underscores a critical knowledge gap and an opportunity for further research. A detailed characterization of the activity of each empenthrin isomer would enable the development of more potent and potentially safer insecticidal formulations. By enriching for the most active isomer(s), the overall application rate of the insecticide could be reduced, minimizing non-target exposure and environmental impact.
Quantitative Data on Pyrethroid Isomer Activity: An Illustrative Example
To illustrate the concept of differential insecticidal activity among stereoisomers, the following table summarizes data for the related pyrethroid, permethrin. This data serves as an example of the kind of quantitative comparison that is needed for empenthrin.
| Pyrethroid | Isomer | Test Organism | Metric | Value | Reference |
| Permethrin | 1R-trans | Housefly (Musca domestica) | Relative Potency | High | General Knowledge |
| Permethrin | 1R-cis | Housefly (Musca domestica) | Relative Potency | High | General Knowledge |
| Permethrin | 1S-trans | Housefly (Musca domestica) | Relative Potency | Low | General Knowledge |
| Permethrin | 1S-cis | Housefly (Musca domestica) | Relative Potency | Low | General Knowledge |
This table is for illustrative purposes to demonstrate the concept of differential isomer activity and does not represent data for empenthrin.
Experimental Protocols for Assessing Insecticidal Activity
A standard method for determining the insecticidal activity of a compound is the topical application bioassay. The following is a generalized protocol that could be adapted to assess the activity of empenthrin isomers.
Objective: To determine the dose-response relationship and calculate the median lethal dose (LD50) of empenthrin isomers against a target insect species (e.g., housefly, Musca domestica, or German cockroach, Blattella germanica).
Materials:
-
Technical grade empenthrin and separated isomers
-
Acetone (analytical grade)
-
Microsyringe or micro-applicator
-
Test insects (a susceptible laboratory strain)
-
Holding cages or petri dishes
-
Food and water for insects
-
CO2 for anesthetization
Procedure:
-
Preparation of Dosing Solutions: A series of graded concentrations of each empenthrin isomer are prepared by serial dilution in acetone. A control solution of acetone alone is also prepared.
-
Insect Handling: Adult insects of a uniform age and weight are briefly anesthetized using CO2.
-
Topical Application: A precise volume (typically 1 µL) of a dosing solution is applied to a specific location on the insect's body, usually the dorsal thorax.
-
Observation: After application, the insects are placed in holding cages with access to food and water and maintained under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: The dose-response data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in evaluating the insecticidal activity of empenthrin isomers, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
(EZ)-(1R)-empenthrin CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empenthrin is a synthetic pyrethroid insecticide known for its efficacy against a broad spectrum of flying insects. This technical guide provides a comprehensive overview of (EZ)-(1R)-empenthrin, focusing on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research, development, and application of this compound in various scientific disciplines.
Chemical Identification and Nomenclature
Empenthrin, like other pyrethroids, possesses multiple chiral centers, leading to the existence of several stereoisomers. The specific isomer, this compound, is defined by the stereochemistry at the cyclopropane ring and the configuration around the double bond in the alcohol moiety.
CAS Number: The CAS Registry Number for the general mixture of empenthrin isomers is 54406-48-3 [1][2]. It is important to note that this CAS number may not exclusively represent the (EZ)-(1R)- stereoisomer.
IUPAC Nomenclature: The IUPAC name for empenthrin can be complex due to its stereochemistry. Several names are found in the literature for the isomeric mixture:
-
(3Ξ,4E)-4-methylhept-4-en-1-yn-3-yl (1Ξ,3Ξ)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate (IUPAC PIN)[3]
-
(1RS,2E)-1-ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate [3]
-
(E)-(RS)-1-Ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate [4]
The designation (1R) refers to the absolute configuration at the first carbon of the cyclopropane ring, which is a key determinant of insecticidal activity in many pyrethroids[5]. The (EZ) designation refers to the isomeric configuration around the double bond in the pentenyl group of the alcohol moiety.
Physicochemical and Toxicological Properties
Table 1: Physicochemical Properties of Empenthrin
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₂ | [1][2][6] |
| Molecular Weight | 274.4 g/mol | [1][6] |
| Appearance | Yellow to brown oily liquid | [6] |
| Odor | Faint characteristic odour | [6] |
| Boiling Point | 346℃ at 760 mmHg | [6] |
| Flash Point | 107℃ | [6] |
| Density | 0.927 g/cm³ (20℃) | [6] |
| Vapor Pressure | 2.09x10⁻¹ Pa (25℃) | [6] |
| Water Solubility | 0.111 mg/L (25℃) | [6] |
| Stability | Stable under normal conditions for at least 2 years. | [6] |
Table 2: Toxicological Data for Empenthrin
| Test | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat (male) | Oral | > 5000 mg/kg | [6][7] |
| Acute Oral LD₅₀ | Rat (female) | Oral | > 3500 mg/kg | [6][7] |
| Acute Oral LD₅₀ | Mouse | Oral | > 3500 mg/kg | [6][7] |
| Acute Dermal LD₅₀ | Rat | Dermal | > 5000 mg/kg | [6] |
| Acute Inhalation LC₅₀ (4h) | Rat | Inhalation | > 4610 mg/m³ | [6] |
| 96-hour LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | 1.7 µg/L | [7] |
| 48-hour EC₅₀ | Daphnia magna (Water Flea) | Aquatic | 20 µg/L | [7] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mode of action of empenthrin, like other pyrethroid insecticides, is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in insects[8][9].
Pyrethroids bind to the VGSCs, preventing their normal inactivation and leading to a persistent influx of sodium ions[9]. This results in prolonged depolarization of the nerve membrane, causing repetitive firing of neurons, paralysis, and ultimately, the death of the insect[9]. The (1R) configuration on the cyclopropane ring is crucial for the high insecticidal activity of many pyrethroids, as it dictates the proper binding orientation within the sodium channel[5].
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of a specific stereoisomer like this compound are not commonly found in publicly available literature. However, general methodologies for the synthesis and analysis of pyrethroids can be adapted.
Synthesis of Pyrethroid Esters
The synthesis of pyrethroids, including empenthrin, is typically achieved through the esterification of a suitable carboxylic acid (or its activated form, such as an acid chloride) with an appropriate alcohol[1][5]. For this compound, this would involve the reaction of a derivative of (1R)-trans-chrysanthemic acid with the (EZ)-isomer of 1-ethynyl-2-methylpent-2-en-1-ol.
General Esterification Protocol:
-
Reactant Preparation: The carboxylic acid component (e.g., (1R)-trans-chrysanthemic acid) is often converted to its more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Esterification Reaction: The acid chloride is then reacted with the alcohol component in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent such as toluene or dichloromethane at a controlled temperature.
-
Workup and Purification: Upon completion of the reaction, the mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired pyrethroid ester.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for the analysis of pyrethroids.
HPLC Method for Pyrethroid Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV or diode-array detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the separation of pyrethroid isomers.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically employed as the mobile phase in an isocratic or gradient elution mode.
-
Detection: UV detection is often performed at a wavelength where the pyrethroid chromophore absorbs, typically around 220-230 nm.
-
Sample Preparation: Samples are dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered before injection.
GC-MS Method for Pyrethroid Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer provides high sensitivity and specificity.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless or on-column injection is often preferred for trace analysis.
-
Temperature Program: A temperature gradient is typically used to achieve good separation of the analytes.
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Samples are typically extracted with an organic solvent, followed by a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.
Conclusion
This compound is a potent synthetic pyrethroid insecticide with a well-defined mechanism of action targeting the voltage-gated sodium channels of insects. This guide has provided a detailed overview of its chemical identity, key physicochemical and toxicological properties, and general experimental methodologies for its synthesis and analysis. The provided information serves as a valuable resource for researchers and professionals working with this and related compounds, facilitating further investigation and application in the fields of chemistry, toxicology, and pest management. Further research is warranted to isolate and characterize the specific properties and biological activity of the (EZ)-(1R)- stereoisomer.
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Empenthrin - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Empenthrin and Their Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empenthrin, a synthetic pyrethroid insecticide also known as vaporthrin, is a chiral molecule with multiple stereoisomers. Due to the presence of chiral centers in its cyclopropane ring and the alcohol moiety, empenthrin can exist in various isomeric forms. It is a well-established principle in pharmacology and toxicology that stereoisomers of a chiral compound can exhibit significantly different biological activities. This technical guide provides an in-depth overview of the stereoisomers of empenthrin, their expected differential biological activity based on the established principles of pyrethroid stereochemistry, and detailed experimental protocols for their analysis and evaluation. While specific quantitative toxicity data for individual empenthrin stereoisomers is not extensively available in the public domain, this guide extrapolates from the broader knowledge of pyrethroid insecticides to provide a robust framework for researchers in the field.
Introduction to Empenthrin and Stereoisomerism
Empenthrin is a Type I pyrethroid insecticide, valued for its rapid knockdown effect and relatively low mammalian toxicity. Its chemical structure, (E)-(RS)-1-Ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, reveals the presence of multiple chiral centers, leading to a mixture of stereoisomers in the technical-grade product.[1][2]
The biological activity of pyrethroids is highly dependent on their three-dimensional structure. The precise fit of the molecule into its target site, the voltage-gated sodium channels in the nervous system of insects, is critical for its insecticidal action. Consequently, different stereoisomers of empenthrin are expected to exhibit varying degrees of insecticidal efficacy and toxicity.
Stereoisomers of Empenthrin
Empenthrin possesses chiral centers in both the chrysanthemic acid and the alcohol portions of the molecule. The acid moiety contains two chiral carbons in the cyclopropane ring (C1 and C3), giving rise to cis and trans diastereomers, each of which is a pair of enantiomers (1R,3R-cis and 1S,3S-cis; 1R,3S-trans and 1S,3R-trans). The alcohol moiety also contains a chiral center, further increasing the number of possible stereoisomers.
For the purpose of this guide, we will focus on the well-established stereochemical-activity relationships of the chrysanthemic acid moiety, as this has been the most extensively studied aspect of pyrethroid stereoisomerism. It is widely recognized that the insecticidal activity of pyrethroids is predominantly associated with the (1R)-configured isomers. The (1S)-isomers generally exhibit significantly lower or negligible insecticidal activity.
Biological Activity of Empenthrin Stereoisomers
Table 1: Predicted Relative Insecticidal Activity of Empenthrin Stereoisomers
| Stereoisomer Configuration (Acid Moiety) | Predicted Relative Insecticidal Activity | Rationale |
| (1R)-trans | High | The (1R) configuration is essential for potent insecticidal activity in pyrethroids. The trans configuration often contributes to high efficacy. |
| (1R)-cis | High to Moderate | The (1R) configuration ensures high activity. The cis isomer can also be highly active, sometimes more so than the trans isomer depending on the specific pyrethroid and target insect. |
| (1S)-trans | Low to Negligible | The (1S) configuration is generally associated with a significant loss of insecticidal potency. |
| (1S)-cis | Low to Negligible | The (1S) configuration leads to a poor fit in the target site, resulting in minimal insecticidal effect. |
The higher insecticidal activity of the (1R)-isomers is attributed to their ability to bind with high affinity to the voltage-gated sodium channels in insect nerve membranes. This binding prolongs the open state of the sodium channels, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Experimental Protocols
Chiral Separation of Empenthrin Stereoisomers
The separation of empenthrin stereoisomers is crucial for evaluating the biological activity of each isomer individually. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol: Chiral HPLC Separation of Empenthrin Stereoisomers
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Chiralcel® or Chiralpak®).
-
Sample Preparation: Dissolve a known concentration of technical-grade empenthrin in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations of pyrethroids. The exact ratio should be optimized to achieve baseline separation of all isomers. A typical starting point is 95:5 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Identify and quantify each stereoisomer based on its retention time and peak area. The elution order of the stereoisomers will depend on the specific chiral stationary phase used.
Caption: Workflow for the separation of empenthrin stereoisomers using chiral HPLC.
Insecticidal Bioassays
To determine the biological activity of the separated empenthrin stereoisomers, standardized insect bioassays are employed. The topical application method is commonly used to determine the lethal dose (LD50) for contact insecticides.
Protocol: Topical Application Bioassay for Houseflies (Musca domestica)
-
Test Insects: Use a susceptible laboratory strain of adult houseflies, 2-4 days old.
-
Insecticide Solutions: Prepare serial dilutions of each separated empenthrin stereoisomer and the racemic mixture in a suitable solvent (e.g., acetone).
-
Application: Anesthetize the houseflies with CO2. Using a micro-applicator, apply a 1 µL droplet of each insecticide dilution to the dorsal thorax of each fly. A control group should be treated with the solvent only.
-
Observation: Place the treated flies in holding cages with access to food and water. Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move are considered dead.
-
Data Analysis: Calculate the LD50 values for each stereoisomer and the racemic mixture using probit analysis.
Caption: Workflow for determining the insecticidal activity of empenthrin stereoisomers using a topical application bioassay.
Mechanism of Action and Signaling Pathways
The primary target site of pyrethroid insecticides, including empenthrin, is the voltage-gated sodium channels in the nerve cell membranes of insects.
Caption: Simplified signaling pathway of empenthrin's insecticidal action.
The (1R)-stereoisomers of empenthrin are expected to bind with high affinity to a specific site on the sodium channel protein. This binding modifies the gating kinetics of the channel, causing it to remain open for an extended period after initial activation. The persistent influx of sodium ions (Na+) leads to a sustained depolarization of the nerve membrane, resulting in repetitive firing of action potentials and ultimately nerve blockage. This "hyperexcitation" of the nervous system manifests as the characteristic knockdown effect, followed by paralysis and death of the insect. The (1S)-isomers, due to their different spatial arrangement, are predicted to have a much lower affinity for the binding site, thus exhibiting significantly weaker or no insecticidal effects.
Conclusion
The stereochemistry of empenthrin is a critical determinant of its biological activity. Based on the well-established structure-activity relationships of pyrethroid insecticides, it is concluded that the (1R)-isomers of empenthrin are responsible for its insecticidal properties, while the (1S)-isomers are likely to be significantly less active. The development of stereoselective synthetic routes to produce enriched or pure (1R)-isomers of empenthrin could lead to more potent and environmentally friendly insecticide formulations, as it would reduce the environmental load of less active or inactive isomers. Further research to isolate and quantitatively assess the biological activity of each empenthrin stereoisomer is highly encouraged to validate these predictions and to fully characterize the toxicological and ecotoxicological profile of this important insecticide.
References
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (EZ)-(1R)-Empenthrin in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(EZ)-(1R)-Empenthrin, also known as Vaporthrin, is a synthetic pyrethroid insecticide. Understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—and its metabolic fate is crucial for assessing its safety and potential risks to mammals, including humans. This technical guide synthesizes the available scientific information on the ADME properties and metabolic pathways of this compound, providing a comprehensive resource for researchers, toxicologists, and drug development professionals.
While detailed, publicly available studies specifically on this compound are limited, the metabolic fate of pyrethroids as a class has been extensively studied. The primary metabolic pathways involve enzymatic reactions that increase the water solubility of the compounds, facilitating their elimination from the body. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.
Core Metabolic Principles of Pyrethroids
The metabolism of pyrethroid insecticides, including empenthrin, is primarily characterized by two major types of enzymatic reactions:
-
Ester Hydrolysis: Carboxylesterases, abundant in the liver and other tissues, cleave the ester linkage that is a central feature of most pyrethroid structures. This initial step is a critical detoxification pathway, as it breaks the molecule into its constituent acid and alcohol moieties, which are generally less toxic.
-
Oxidative Metabolism: The cytochrome P450 (CYP) enzyme system, located mainly in the liver, plays a key role in oxidizing various parts of the pyrethroid molecule. This can occur on both the acid and alcohol portions of the molecule, introducing hydroxyl groups that make the molecule more polar and susceptible to further metabolism.
Following these initial transformations, the resulting metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to further increase their water solubility before being excreted in the urine and feces.
Pharmacokinetics and Metabolism of this compound
Detailed quantitative data on the ADME of this compound in mammals is not extensively available in the public domain. However, based on toxicological studies and the known behavior of other pyrethroids, a general pharmacokinetic profile can be inferred.
Absorption, Distribution, and Excretion
Upon oral administration to rats, empenthrin is expected to be absorbed from the gastrointestinal tract. Like other lipophilic pyrethroids, it would likely distribute to various tissues, with a potential for transient accumulation in fatty tissues. However, rapid metabolism is expected to limit extensive accumulation. The primary routes of excretion for pyrethroid metabolites are via urine and feces.
Metabolic Pathways
The anticipated metabolic pathway for this compound in mammals involves initial ester hydrolysis and/or oxidation, followed by conjugation of the resulting metabolites.
A diagram illustrating the predicted primary metabolic pathways of this compound is presented below.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
While specific experimental protocols for this compound ADME studies are not publicly available, standard methodologies are employed for such investigations with other pyrethroids. A general workflow for a mammalian metabolism study is outlined below.
Caption: General workflow for a mammalian ADME study.
Key Methodologies:
-
Radiolabeling: To trace the fate of the compound, this compound is typically radiolabeled, often with Carbon-14 (¹⁴C) or Tritium (³H), at a metabolically stable position.
-
Animal Dosing: The radiolabeled compound is administered to laboratory animals, most commonly rats, via relevant routes of exposure, such as oral gavage or dermal application.
-
Sample Collection: Urine, feces, and blood are collected at various time points after administration to determine the rates and routes of excretion and to measure the concentration of the parent compound and its metabolites in the blood.
-
Metabolite Profiling and Identification: Collected samples are processed to extract the parent compound and its metabolites. Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the different components. The amount of radioactivity in each fraction is measured using Liquid Scintillation Counting (LSC). The chemical structures of the metabolites are then identified using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Pharmacokinetic Analysis: The concentration-time data for the parent compound and metabolites in blood are used to calculate key pharmacokinetic parameters, such as absorption rate, half-life, and volume of distribution.
Quantitative Data Summary
Due to the lack of publicly available, detailed pharmacokinetic studies on this compound, a comprehensive quantitative data table cannot be provided at this time. The table below is a template illustrating the types of data that would be generated from such studies.
| Parameter | Route of Administration | Species | Dose | Value | Units |
| Absorption | |||||
| Bioavailability | Oral | Rat | Low | Data N/A | % |
| Tmax (Time to Peak Plasma Conc.) | Oral | Rat | Low | Data N/A | hours |
| Cmax (Peak Plasma Concentration) | Oral | Rat | Low | Data N/A | µg/mL |
| Distribution | |||||
| Volume of Distribution (Vd) | Intravenous | Rat | Low | Data N/A | L/kg |
| Metabolism | |||||
| % Metabolized | Oral | Rat | Low | Data N/A | % of dose |
| Major Metabolites Identified | Oral | Rat | Low | Data N/A | |
| Excretion | |||||
| % Excreted in Urine (over 48h) | Oral | Rat | Low | Data N/A | % of dose |
| % Excreted in Feces (over 48h) | Oral | Rat | Low | Data N/A | % of dose |
| Elimination Half-life (t½) | Oral | Rat | Low | Data N/A | hours |
Data N/A: Data not publicly available.
Conclusion
The pharmacokinetics and metabolism of this compound in mammals are presumed to follow the general patterns observed for other pyrethroid insecticides. The primary detoxification mechanisms are ester hydrolysis and oxidation, leading to the formation of more polar metabolites that are readily excreted. While specific quantitative ADME data and detailed experimental protocols for empenthrin are scarce in the public literature, the established methodologies for studying pyrethroid metabolism provide a robust framework for its assessment. Further research and the publication of industry-held data would be invaluable for a more complete understanding of the disposition of this compound in mammals. This would allow for more refined risk assessments and ensure the safe use of this insecticide.
Environmental fate and degradation of (EZ)-(1R)-empenthrin
An In-depth Technical Guide to the Environmental Fate and Degradation of (EZ)-(1R)-Empenthrin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data on the environmental fate and degradation of this compound are limited in publicly available scientific literature. Consequently, this guide synthesizes the available information on empenthrin and draws inferences from closely related pyrethroid insecticides, such as permethrin and cypermethrin, to provide a comprehensive overview of its expected environmental behavior. The structural similarities among pyrethroids allow for informed predictions regarding degradation pathways and fate.
Introduction to this compound
This compound, also known as vaporthrin, is a synthetic pyrethroid insecticide.[1] Pyrethroids are a major class of insecticides used globally in agriculture and residential settings for pest control.[2][3] Empenthrin is utilized for its activity against a broad spectrum of flying insects.[1] While it exhibits low acute mammalian toxicity, it is highly toxic to aquatic organisms.[1] Understanding the environmental fate and degradation of empenthrin is crucial for assessing its ecological risk and ensuring its safe use.
The environmental fate of pyrethroids is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial degradation.[4] These processes transform the parent compound into various metabolites, which may have differing toxicities and mobilities.
Physicochemical Properties
While specific data for this compound is scarce, general properties of pyrethroids include low water solubility and a high octanol-water partition coefficient, leading to a strong affinity for soil and sediment.[5]
Table 1: General Physicochemical Properties of Pyrethroid Insecticides
| Property | Typical Value Range for Pyrethroids | Significance for Environmental Fate |
| Water Solubility | Low | Tends to partition from water to soil and sediment. |
| Octanol-Water Partition | High | High potential for bioaccumulation in organisms. |
| Vapor Pressure | Low to Moderate | Volatilization can be a route of dissipation for some pyrethroids. |
Abiotic Degradation
Hydrolysis
Hydrolysis is a key degradation pathway for pyrethroids, involving the cleavage of the ester linkage to form a carboxylic acid and an alcohol. This process is significantly influenced by pH, with degradation rates generally increasing under alkaline conditions.[5] For many pyrethroids, hydrolysis is slow at acidic and neutral pH.[5][6]
Table 2: Hydrolysis of Pyrethroid Insecticides
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Metofluthrin | 9 | 25 | 36.8 days | [7] |
| Prallethrin | 5 | 25 | Slow | [8] |
| Cypermethrin | >7 | - | >50 days | [6] |
Note: Specific hydrolysis data for this compound are not available.
Photolysis
Photolysis, or degradation by sunlight, is another significant abiotic process affecting the persistence of pyrethroids in the environment. The rate of photolysis can be influenced by the environmental matrix (e.g., soil, water, plant surfaces). For instance, the pyrethroid metofluthrin has been shown to undergo rapid photodegradation on soil, clay, and glass surfaces.[7]
Table 3: Photolysis of Pyrethroid Insecticides
| Compound | Matrix | Half-life | Reference |
| Metofluthrin | Soil/Surfaces | 1.1 - 3.4 days | [7] |
| Bifenthrin | Soil | 121.5 days | [9] |
| Cypermethrin | Water | >100 days | [6] |
Note: Specific photolysis data for this compound are not available.
Biodegradation
Microbial degradation is a primary route of dissipation for pyrethroids in soil and aquatic systems.[3][4] The initial and most critical step in the biodegradation of pyrethroids is the hydrolysis of the ester bond by microbial esterases or hydrolases.[2][3] This is followed by further degradation of the resulting alcohol and acid metabolites.
Numerous bacterial and fungal species have been identified that can degrade various pyrethroids.[2][3] The rate of biodegradation is influenced by soil properties such as texture, organic matter content, moisture, pH, and temperature.[4]
Aerobic Degradation
Under aerobic conditions, pyrethroids are generally degraded by microbial populations. For example, studies on permethrin have shown that it is readily hydrolyzed in soil, with the degradation products being further transformed.[10]
Anaerobic Degradation
In anaerobic environments, such as flooded sediments, the degradation of pyrethroids can be slower. Studies on a range of pyrethroids have shown that half-lives under anaerobic conditions are generally longer than under aerobic conditions.[11]
Table 4: Biodegradation Half-lives of Pyrethroid Insecticides in Soil/Sediment
| Compound | Condition | Half-life Range (days) | Reference |
| Various | Aerobic | 2.9 to >200 | [11] |
| Various | Anaerobic | 20 to >200 | [11] |
| Bifenthrin | - | 12 days | [9] |
| Cypermethrin | Field | 22.01 - 24.24 | [12][13] |
| cis-Permethrin | Lab | 99 - 141 | [14] |
Note: Specific biodegradation data for this compound are not available.
Degradation Pathways and Metabolites
The degradation of pyrethroids, including likely pathways for empenthrin, proceeds primarily through the cleavage of the ester linkage. This results in the formation of a cyclopropanecarboxylic acid derivative and an alcohol. These primary metabolites can then undergo further oxidation and mineralization. For pyrethroids with a phenoxybenzyl moiety, common metabolites include 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[10][15]
Below is a generalized degradation pathway for a pyrethroid, which is expected to be similar for empenthrin.
Caption: Generalized degradation pathway of empenthrin.
Experimental Protocols
Detailed experimental protocols for studying the environmental fate of this compound are not publicly available. However, standardized methods for assessing the degradation of pyrethroids can be adapted.
Hydrolysis Study Protocol
A typical hydrolysis study involves:
-
Preparation of buffered solutions at different pH values (e.g., 4, 7, and 9).
-
Spiking the solutions with a known concentration of empenthrin.
-
Incubating the solutions at a constant temperature in the dark.
-
Sampling at predetermined time intervals.
-
Extraction of empenthrin and its degradation products from the samples.
-
Analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the parent compound and metabolites.[16]
-
Calculation of the hydrolysis rate constant and half-life.
Caption: Experimental workflow for a hydrolysis study.
Aerobic Soil Metabolism Study Protocol
A standard aerobic soil metabolism study includes:
-
Soil collection and characterization of physicochemical properties.
-
Treatment of soil samples with a known concentration of radiolabeled or non-labeled empenthrin.
-
Incubation of the treated soil under controlled aerobic conditions (temperature, moisture).
-
Sampling of soil at various time points.
-
Extraction of the parent compound and its metabolites from the soil.
-
Analysis by techniques like HPLC with a radioactivity detector (for radiolabeled studies) or LC-MS/MS to identify and quantify the compounds.
-
Determination of the degradation rate and half-life of empenthrin in soil.
Conclusion and Knowledge Gaps
The environmental fate of this compound is likely dominated by ester hydrolysis, a common degradation pathway for pyrethroid insecticides. This process is influenced by both abiotic factors (pH, sunlight) and biotic factors (microbial activity). While the general degradation pathways can be inferred from related compounds, there is a significant lack of specific quantitative data for empenthrin.
Key Knowledge Gaps:
-
Experimentally determined half-lives for hydrolysis, photolysis, and biodegradation of empenthrin in various environmental matrices (soil, water, sediment).
-
Identification and characterization of the specific degradation products of empenthrin.
-
Studies on the mobility and leaching potential of empenthrin and its metabolites in soil.
-
Data on the bioaccumulation and bioconcentration of empenthrin in aquatic organisms.
Further research is needed to fill these data gaps to allow for a more accurate and comprehensive environmental risk assessment of this compound.
References
- 1. Empenthrin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 3. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric differences in permethrin degradation pathways in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Environmental fate of the insecticide cypermethrin applied as microgranular and emulsifiable concentrate formulations in sunflower cultivated field plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]
- 16. Determination of degradation of pyrethroid pesticides [bio-protocol.org]
Methodological & Application
Application Notes: Quantification of (EZ)-(1R)-Empenthrin in Water and Sediment
Introduction
Empenthrin is a synthetic pyrethroid insecticide used in various applications. Due to its potential toxicity to aquatic organisms, sensitive and robust analytical methods are required to monitor its concentration in environmental matrices like water and sediment.[1] Pyrethroids are known to be highly toxic to fish and aquatic invertebrates at very low concentrations.[1] This document outlines detailed protocols for the quantification of (EZ)-(1R)-empenthrin, considering its stereoisomers, in both water and sediment samples using modern chromatographic techniques.
Principle
The analytical approach for both water and sediment involves three primary stages:
-
Extraction: Isolating the target analyte, empenthrin, from the sample matrix.
-
Cleanup: Removing interfering co-extracted substances to enhance analytical sensitivity and protect the instrumentation.
-
Instrumental Analysis: Separating and quantifying empenthrin using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Given their hydrophobicity, pyrethroids like empenthrin are typically analyzed by GC or GC/MS.[2]
Part 1: Analysis in Water Samples
Methodology
For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for extracting and pre-concentrating pyrethroids.[3][4][5] This is followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS).
Experimental Protocol: Water
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Filter samples in the field if possible.[3]
-
Store samples by refrigerating at approximately 4°C until extraction.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (or equivalent) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass 1 liter of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove polar impurities.
-
Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 15-30 minutes.
-
Elution: Elute the trapped empenthrin from the cartridge using a suitable organic solvent, such as ethyl acetate or dichloromethane. A volume of 5-10 mL is typically sufficient.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath.
3. Instrumental Analysis (GC-MS):
-
GC Column: A low-bleed 5% phenyl dimethylpolysiloxane column (e.g., DB-5MS) is suitable for pyrethroid analysis.[4]
-
Injection: Inject 1-2 µL of the final extract into the GC-MS system. A programmable temperature vaporizer (PTV) inlet can minimize analyte adsorption.[4]
-
Oven Program:
-
Initial Temperature: 70°C, hold for 1 min.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for confirmation. For tandem MS (MS/MS), use Multiple Reaction Monitoring (MRM).
-
Quantifier/Qualifier Ions: Specific ions for this compound should be selected based on its mass spectrum.
-
Workflow for Water Analysis
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. USGS Techniques and Methods 5-C2: Methods of AnalysisâDetermination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry [pubs.usgs.gov]
Application Notes and Protocols: GC-MS Analysis of (EZ)-(1R)-Empenthrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of (EZ)-(1R)-empenthrin, a synthetic pyrethroid insecticide, using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established techniques for pyrethroid analysis and are adaptable for various matrices including environmental, agricultural, and biological samples. This guide includes comprehensive procedures for sample preparation, instrument parameters, and data analysis, designed to ensure high sensitivity and accuracy.
Introduction
Empenthrin is a widely used insecticide in household products and for public health applications. Its efficacy and potential environmental impact necessitate reliable and sensitive analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pyrethroids due to its high selectivity and sensitivity. This protocol details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
This protocol is a comprehensive guide for the analysis of this compound. It covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined and effective approach for extracting pesticides from a variety of sample matrices.[1][2][3]
Materials:
-
Homogenized sample (e.g., vegetable, soil, water)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., primary secondary amine - PSA)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis. An evaporation and reconstitution step in a suitable solvent like ethyl acetate or isooctane may be necessary to achieve desired concentration levels.[4][5]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of pyrethroid insecticides and can be optimized for this compound.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 25 °C/min to 280 °C (hold 10 min) |
| Mass Spectrometer | |
| MS System | Agilent 7010B GC/MS Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Note: The oven temperature program and other parameters should be optimized for the specific instrument and column used to achieve the best separation and sensitivity for empenthrin.
Quantitative Data
The following tables summarize typical performance data for the analysis of pyrethroids using GC-MS, which can be expected for a validated empenthrin method.
Table 2: Method Validation Data for Pyrethroid Analysis in Various Matrices
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Cypermethrin | Vegetables | 0.007 (mg/kg) | - | 70-120 | 0.2-9.3 | [2] |
| Deltamethrin | Animal Fat | 0.0052 (mg/kg) | 0.015 (mg/kg) | 81.5-98.6 | 0.3-9.3 | [3] |
| Permethrin | Honey | 0.21-0.34 (µg/L) | - | 81.42–106.73 | < 6.94 | [6] |
| Various Pyrethroids | Water | 2.0-6.0 (ng/L) | - | >70 | - | [5] |
| Various Pyrethroids | Sediment | 1.0-2.6 (µg/kg) | - | >70 | - | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEMI Method Summary - O-6143-09 [nemi.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Separation of Empenthrin Isomers
Abstract
This application note presents a detailed protocol for the separation of empenthrin isomers using high-performance liquid chromatography (HPLC). Empenthrin, a synthetic pyrethroid insecticide, possesses multiple chiral centers, leading to the existence of several stereoisomers with varying biological activities. The method described herein utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the key empenthrin isomers. This methodology is crucial for researchers, scientists, and professionals in drug development and pesticide analysis for accurate quantification and toxicological assessment of individual isomers.
Introduction
Empenthrin, also known as vaporthrin, is a widely used insecticide in domestic and public health applications. Its molecular structure includes chiral centers, resulting in different stereoisomers. It is well-established that the insecticidal activity and toxicity of pyrethroids can vary significantly between their isomers. Therefore, a reliable analytical method to separate and quantify these isomers is essential for quality control, environmental monitoring, and regulatory compliance. This application note provides a robust HPLC method for the chiral separation of empenthrin isomers, based on established protocols for structurally similar pyrethroids.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. Examples include Daicel CHIRALPAK® IG-3 or similar amylose-based columns.
-
Solvents: HPLC-grade n-hexane, ethanol, and isopropanol are necessary.
-
Sample Preparation: Prepare a stock solution of empenthrin standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute as needed for analysis.
Chromatographic Conditions
The following conditions provide a starting point for the separation of empenthrin isomers and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
Method Development and Optimization
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (ethanol or isopropanol) is a critical parameter for achieving optimal resolution. A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better separation.
-
Choice of Alcohol Modifier: Isopropanol can be used as an alternative to ethanol and may offer different selectivity for the isomers.
-
Flow Rate: Adjusting the flow rate can influence the efficiency of the separation. A lower flow rate may improve resolution but will increase the analysis time.
Data Presentation
The following table summarizes typical quantitative data obtained for the chiral separation of pyrethroid insecticides structurally similar to empenthrin, providing an expected range of performance for the described method.
| Isomer Pair | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| (1R)-trans / (1S)-trans | 8.5 / 9.8 | > 1.5 | 1.0 - 1.3 |
| (1R)-cis / (1S)-cis | 11.2 / 12.5 | > 1.5 | 1.0 - 1.3 |
Note: The retention times are estimates and will vary depending on the specific column and HPLC system used.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC separation of empenthrin isomers.
Conclusion
The described HPLC method provides a reliable and robust protocol for the chiral separation of empenthrin isomers. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, baseline separation of the key stereoisomers can be achieved. This application note serves as a valuable resource for researchers and analysts in the fields of pesticide development, quality control, and environmental science, enabling accurate assessment of the isomeric composition of empenthrin-containing products. Further optimization of the method may be required to meet the specific needs of different sample matrices and analytical objectives.
Application Notes and Protocols for (EZ)-(1R)-Empenthrin Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed laboratory bioassay protocols for evaluating the efficacy of (EZ)-(1R)-empenthrin, a synthetic pyrethroid insecticide. The protocols described herein cover topical application, contact jar bioassays, and aerosol knockdown testing methodologies applicable to a range of insect pests of public health importance, such as house flies (Musca domestica), German cockroaches (Blattella germanica), and mosquitoes (Aedes aegypti).
Introduction to this compound Efficacy Testing
This compound is a fast-acting pyrethroid insecticide commonly used in household and public health settings for the control of flying and crawling insects.[1] Accurate determination of its efficacy is crucial for product development, resistance monitoring, and ensuring effective pest control strategies. The following protocols provide standardized methods to assess the insecticidal properties of this compound, including its lethal dose (LD50), lethal concentration (LC50), and knockdown potential (KT50).
Data Presentation
Quantitative data from bioassays are essential for comparing the efficacy of different insecticide formulations and for monitoring changes in insect susceptibility over time. The following tables provide examples of how to structure efficacy data for this compound.
Note: Extensive searches for specific efficacy data (LD50, KT50) for this compound against common insect pests did not yield publicly available quantitative results. The data presented in the following tables are for illustrative purposes, using values reported for other pyrethroid insecticides like permethrin and transfluthrin, to demonstrate the recommended data presentation format.
Table 1: Topical Application Bioassay - Lethal Dose (LD50) of Pyrethroids against Susceptible Insect Strains
| Insect Species | Active Ingredient | LD50 (µ g/insect ) | 95% Confidence Interval |
| Musca domestica (House Fly) | Permethrin | 0.0185 | 0.015 - 0.022 |
| Blattella germanica (German Cockroach Nymph) | Permethrin | 0.0175 | 0.014 - 0.021 |
Data is illustrative and based on studies with permethrin.[2][3]
Table 2: Contact Jar Bioassay - Knockdown Time (KT50) of Pyrethroids against Susceptible Insect Strains
| Insect Species | Active Ingredient | Concentration | KT50 (minutes) | 95% Confidence Interval |
| Blattella germanica (German Cockroach Nymph) | Permethrin | 15 mg/m² | 8.41 | 7.5 - 9.3 |
Data is illustrative and based on a study with permethrin.[2]
Table 3: Aerosol Knockdown Chamber Test - Efficacy of Pyrethroid Formulations against Aedes aegypti
| Formulation | Active Ingredient(s) | Knockdown Time (KT50 in minutes) | 24-hour Mortality (%) |
| Illustrative Empenthrin Formulation | This compound | [Data to be determined] | [Data to be determined] |
| Commercial Product 1 | d-trans allethrin (0.25%) | ~5-10 | >95 |
| Commercial Product 2 | Transfluthrin + Cyfluthrin | ~5-10 | 100 |
Data for commercial products is illustrative and based on similar aerosol bioassay studies.[4][5]
Experimental Protocols
Topical Application Bioassay
This protocol is designed to determine the dose of this compound that is lethal to 50% of the test population (LD50) when applied directly to the insect's cuticle.
Materials:
-
This compound technical grade
-
Acetone (analytical grade)
-
Microsyringe applicator
-
Insect anesthesia system (e.g., CO2)
-
Test insects (e.g., 3-5 day old adult female house flies or German cockroach nymphs)
-
Holding cages with food and water
-
Glass vials or petri dishes
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations. The concentration range should be chosen to produce mortality rates between 10% and 90%.
-
A control solution of acetone only should also be prepared.
-
-
Insect Handling and Dosing:
-
Anesthetize a batch of 20-25 insects using CO2.
-
Using a microsyringe applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Treat a separate group of insects with the acetone-only control solution.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean holding cages with access to food and water.
-
Maintain the insects under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 12:12 L:D photoperiod).
-
Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence intervals.
-
Contact Jar Bioassay (Tarsal Contact)
This protocol assesses the efficacy of this compound as a residual insecticide by exposing insects to a treated surface. It is used to determine the time required to knock down 50% of the population (KT50).
Materials:
-
This compound technical grade
-
Acetone (analytical grade)
-
Glass jars (e.g., 250 ml) with lids
-
Pipettes
-
Rolling device (optional, for even coating)
-
Test insects (e.g., adult female mosquitoes or German cockroach adults/nymphs)
-
Timer
-
Aspirator for insect transfer
Procedure:
-
Jar Treatment:
-
Prepare a solution of this compound in acetone to achieve a desired concentration per unit area (e.g., µg/cm²).
-
Pipette a specific volume of the solution into a glass jar.
-
Roll and rotate the jar until the acetone has completely evaporated, leaving an even film of the insecticide on the inner surface.
-
Prepare control jars treated with acetone only.
-
Allow the jars to air dry for at least one hour.
-
-
Insect Exposure:
-
Introduce 20-25 insects into each treated and control jar using an aspirator.
-
Start the timer immediately after introducing the insects.
-
-
Observation:
-
Record the number of knocked-down insects at regular intervals (e.g., every 5 minutes) for a predefined period (e.g., 2 hours) or until all insects are knocked down.
-
Knockdown is defined as the inability of the insect to stand or fly in a coordinated manner.
-
-
Data Analysis:
-
Analyze the time-mortality data using probit or log-time analysis to calculate the KT50 and its 95% confidence intervals.
-
Aerosol Knockdown Test (Wind Tunnel or Peet-Grady Chamber)
This protocol evaluates the efficacy of aerosolized this compound formulations against flying insects.
Materials:
-
Aerosol formulation of this compound
-
Wind tunnel or Peet-Grady chamber
-
Test insects (e.g., adult female Aedes aegypti)
-
Exposure cages
-
Clean recovery cages with food and water
-
Timer
-
Aspirator
Procedure:
-
Chamber Preparation:
-
Ensure the wind tunnel or Peet-Grady chamber is clean and free of any residual insecticide.
-
Set the environmental conditions (e.g., temperature, humidity, air flow) as required.
-
-
Insect Preparation:
-
Place a known number of insects (e.g., 25) into the exposure cages.
-
Acclimatize the insects in the chamber for a short period before spraying.
-
-
Aerosol Application:
-
Place the exposure cages in the designated positions within the chamber.
-
Dispense a predetermined amount of the aerosol formulation into the chamber. The amount can be based on the product label instructions for a given volume.
-
-
Exposure and Observation:
-
Expose the insects to the aerosol for a specified duration (e.g., 10-30 minutes).
-
Record the number of knocked-down insects at regular intervals during the exposure period.
-
-
Post-Exposure:
-
After the exposure period, ventilate the chamber.
-
Transfer the insects (both knocked-down and active) to clean recovery cages with food and water.
-
Record final mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Calculate the percentage knockdown at each time point and the 24-hour mortality rate.
-
If multiple concentrations are tested, a concentration-response curve can be generated to determine the LC50.
-
References
- 1. Empenthrin (Ref: S 2852 Forte) [sitem.herts.ac.uk]
- 2. Permethrin resistance ratios compared by two methods of testing nymphs of the German cockroach, Blattella germanica [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. dipterajournal.com [dipterajournal.com]
Application Notes and Protocols for Formulating (EZ)-(1R)-empenthrin for Indoor Residual Spraying Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(EZ)-(1R)-empenthrin is a synthetic pyrethroid insecticide. Pyrethroids are known for their potent insecticidal activity, acting on the nervous system of insects. This document provides detailed protocols for the formulation of this compound into two common formulations used for indoor residual spraying (IRS): a Suspension Concentrate (SC) and a Wettable Powder (WP). Additionally, it outlines experimental procedures for evaluating the efficacy of these formulations in a laboratory setting, adhering to World Health Organization (WHO) guidelines.
Indoor residual spraying is a critical vector control strategy where the interior surfaces of dwellings are coated with a long-lasting insecticide. The effectiveness of an IRS program is highly dependent on the quality and residual activity of the insecticide formulation. These protocols are intended to guide researchers in the development and preliminary evaluation of this compound formulations for potential use in IRS applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing stable and effective formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₆O₂ |
| Molecular Weight | 274.4 g/mol |
| Appearance | (Technical grade) - Information not publicly available, typically a viscous liquid or semi-solid for pyrethroids. |
| Solubility | Low in water; soluble in organic solvents. |
| Stability | Sensitive to UV light and high temperatures. |
Formulation Protocols
Two common formulations for IRS are detailed below. It is crucial to start with a small batch size to optimize the formulation before scaling up.
Suspension Concentrate (SC) Formulation
Suspension concentrates are formulations where the solid active ingredient is dispersed in a liquid, typically water.
3.1.1 Materials and Equipment
-
This compound (technical grade, >95% purity)
-
Wetting agent (e.g., Sodium dodecyl sulfate)
-
Dispersing agent (e.g., Lignosulfonate)
-
Antifreeze (e.g., Propylene glycol)
-
Thickening agent (e.g., Xanthan gum)
-
Biocide (e.g., Proxel GXL)
-
Deionized water
-
High-shear mixer
-
Bead mill
-
Particle size analyzer
-
Viscometer
-
Analytical balance
-
Glass beakers and stirring rods
3.1.2 Starting Formulation Composition
The following is a starting point for an SC formulation. The final composition will require optimization based on stability and performance testing.
Table 2: Example Suspension Concentrate Formulation for this compound
| Component | Function | Concentration (% w/w) |
| This compound (Technical) | Active Ingredient | 10.0 |
| Wetting Agent | Reduces surface tension | 2.0 |
| Dispersing Agent | Prevents particle agglomeration | 3.0 |
| Propylene Glycol | Antifreeze | 5.0 |
| Xanthan Gum | Thickener/Stabilizer | 0.2 |
| Biocide | Prevents microbial growth | 0.1 |
| Deionized Water | Carrier | to 100 |
3.1.3 Protocol for SC Formulation
-
Preparation of the Aqueous Phase: In a beaker, combine the deionized water, propylene glycol, wetting agent, and dispersing agent. Mix thoroughly until all components are dissolved.
-
Addition of Active Ingredient: While stirring the aqueous phase with a high-shear mixer at low speed, slowly add the technical grade this compound.
-
High-Shear Mixing: Increase the mixing speed and continue for 15-20 minutes to create a uniform pre-suspension.
-
Wet Milling: Pass the pre-suspension through a bead mill to reduce the particle size of the empenthrin to the desired range (typically 2-5 µm for a stable SC).
-
Addition of Thickener and Biocide: In a separate container, prepare a slurry of the xanthan gum in a small amount of propylene glycol. Slowly add this slurry to the milled suspension under gentle agitation. Add the biocide and continue mixing until a homogenous suspension is achieved.
-
Quality Control: Measure the particle size distribution, viscosity, and active ingredient concentration of the final formulation.
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension before application.
3.2.1 Materials and Equipment
-
This compound (technical grade, >95% purity)
-
Inert carrier (e.g., Kaolin clay, silica)
-
Wetting agent (e.g., Sodium lauryl sulfate)
-
Dispersing agent (e.g., Sodium lignosulfonate)
-
Air-jet mill or hammer mill
-
Ribbon blender
-
Analytical balance
-
Sieve set
3.2.2 Starting Formulation Composition
Table 3: Example Wettable Powder Formulation for this compound
| Component | Function | Concentration (% w/w) |
| This compound (Technical) | Active Ingredient | 25.0 |
| Inert Carrier (Kaolin) | Diluent and carrier | 65.0 |
| Wetting Agent | Facilitates suspension in water | 3.0 |
| Dispersing Agent | Prevents particle settling | 7.0 |
3.2.3 Protocol for WP Formulation
-
Pre-milling: If the technical empenthrin is a solid, it may need to be pre-milled to a coarse powder.
-
Blending: Accurately weigh all components and combine them in a ribbon blender. Mix for 15-20 minutes until a homogenous powder is obtained.
-
Milling: Pass the blended powder through an air-jet mill or a hammer mill to achieve a fine, uniform particle size (typically <40 µm).
-
Sieving: Sieve the milled powder to remove any oversized particles.
-
Quality Control: Assess the suspensibility, wettability, and active ingredient concentration of the final powder.
Experimental Protocols for Efficacy Testing
The following protocols are based on WHO guidelines for testing insecticide efficacy for IRS.
Cone Bioassay for Residual Efficacy
This assay determines the residual activity of the insecticide on different surfaces over time.
4.1.1 Materials and Equipment
-
Prepared this compound SC or WP formulation
-
WHO cone bioassay kits
-
Susceptible strain of mosquitoes (e.g., Anopheles gambiae s.s.)
-
Test surfaces (e.g., mud blocks, wood panels, cement blocks)
-
Spray equipment calibrated for IRS application
-
Holding cups with sugar solution
-
Aspirator
-
Timer
-
Controlled environment chamber (27±2°C, 80±10% RH)
4.1.2 Protocol
-
Preparation of Test Surfaces: Treat the test surfaces with the prepared this compound formulation at the target application rate (e.g., 25 mg of active ingredient per square meter). Allow the surfaces to dry for 24 hours.
-
Mosquito Exposure: Attach the WHO cones to the treated surfaces. Introduce 10-15 non-blood-fed, 2-5 day old female mosquitoes into each cone using an aspirator.
-
Exposure Period: Expose the mosquitoes to the treated surface for a standard duration, typically 30 minutes.
-
Holding Period: After the exposure period, transfer the mosquitoes to clean holding cups with access to a sugar solution.
-
Mortality Assessment: Record mosquito mortality at 24, 48, and 72 hours post-exposure.
-
Data Collection: Conduct the bioassays at regular intervals (e.g., weekly or monthly) to determine the decline in residual efficacy over time.
Table 4: Example Data Collection for Cone Bioassay
| Time Post-Treatment (Weeks) | Surface Type | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) |
| 1 | Mud | |||
| 1 | Wood | |||
| 1 | Cement | |||
| 4 | Mud | |||
| 4 | Wood | |||
| 4 | Cement | |||
| 8 | Mud | |||
| 8 | Wood | |||
| 8 | Cement |
Mandatory Visualizations
Signaling Pathway of Pyrethroid Insecticides
Caption: Mode of action of pyrethroid insecticides on the insect nervous system.
Experimental Workflow for IRS Formulation and Testing
Caption: Workflow for the formulation and efficacy testing of IRS insecticides.
Determining Insecticide Resistance to (EZ)-(1R)-Empenthrin Using the CDC Bottle Bioassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CDC bottle bioassay is a crucial tool for monitoring insecticide resistance in mosquito populations, providing vital data to guide vector control strategies. This document offers detailed application notes and protocols for utilizing this method to determine the susceptibility of mosquitoes to the pyrethroid insecticide (EZ)-(1R)-empenthrin. While established diagnostic doses and times for many insecticides are available, specific values for empenthrin are not readily published. Therefore, this guide provides a comprehensive protocol for determining these critical parameters, enabling researchers to conduct robust resistance monitoring. The CDC bottle bioassay relies on time-mortality data to detect resistance, measuring the time it takes for an insecticide to incapacitate and kill a mosquito.[1] This method is valued for its simplicity, speed, and cost-effectiveness in comparison to other alternatives.[1]
Key Principles of the CDC Bottle Bioassay
The core principle of the CDC bottle bioassay is to expose mosquitoes to a known concentration of an insecticide coated on the inner surface of a glass bottle and to record the mortality at set time intervals.[2] A key concept in this assay is the "diagnostic dose" and "diagnostic time". The diagnostic dose is the concentration of insecticide that results in 100% mortality of a susceptible mosquito population within a specific timeframe, known as the diagnostic time.[3][4] If a significant portion of a test population survives the diagnostic dose at the diagnostic time, it indicates the presence of resistance.[3][4]
Data Presentation
Accurate and organized data collection is fundamental to the successful implementation of the CDC bottle bioassay. The following tables are provided as templates for researchers to record and analyze their data during the determination of diagnostic parameters and routine susceptibility testing for this compound.
Table 1: Dose-Response Data for this compound against a Susceptible Mosquito Strain
| Concentration of this compound (µ g/bottle ) | Total Mosquitoes Tested | Number of Dead Mosquitoes at Time Intervals | % Mortality at Final Time Point |
| 15 min | 30 min | ||
| Control (Acetone only) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Table 2: Determination of Diagnostic Time for this compound
| Diagnostic Dose (µ g/bottle ) | Replicate | Total Mosquitoes | Time to 100% Mortality (minutes) |
| [Determined from Table 1] | 1 | ||
| 2 | |||
| 3 | |||
| 4 | |||
| Average |
Table 3: Routine Insecticide Susceptibility Monitoring Data
| Site of Mosquito Collection | Date | Species | Insecticide & Dose (µ g/bottle ) | Total Mosquitoes Tested | Number Dead at Diagnostic Time | % Mortality at Diagnostic Time | Resistance Status* |
| This compound | |||||||
| This compound | |||||||
| This compound |
*Resistance Status Interpretation:
-
Susceptible: 98-100% mortality
-
Possible Resistance: 90-97% mortality (further investigation needed)
-
Resistant: <90% mortality
Experimental Protocols
The following protocols provide a detailed methodology for performing the CDC bottle bioassay to determine insecticide resistance to this compound.
Protocol 1: Preparation of this compound Stock Solution and Bottle Coating
Materials:
-
Technical grade this compound
-
High-grade acetone
-
250 ml glass Wheaton bottles with Teflon-lined caps
-
Micropipettes and tips
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Fume hood
Procedure:
-
Prepare Stock Solution:
-
In a fume hood, accurately weigh a precise amount of technical grade this compound.
-
Dissolve the insecticide in a known volume of high-grade acetone to achieve a desired stock solution concentration (e.g., 1 mg/ml).
-
Vortex the solution thoroughly to ensure the insecticide is completely dissolved. Store the stock solution in a tightly sealed, labeled amber glass bottle at 4°C.
-
-
Coat Bottles:
-
Label the bottles clearly with the insecticide name and concentration.
-
Pipette 1 ml of the desired empenthrin solution (diluted from the stock solution with acetone to achieve the target concentration per bottle) into each bottle. For control bottles, add 1 ml of acetone only.
-
Gently swirl the bottle to ensure the entire inner surface is coated with the solution.
-
Remove the cap and place the bottle on its side on a roller or rotate by hand until the acetone has completely evaporated, leaving a thin film of the insecticide. This should be done in a fume hood.
-
Leave the bottles to dry completely, protected from light. The bottles are ready for use when there is no detectable acetone odor.
-
Protocol 2: Determination of the Diagnostic Dose and Time for this compound
Materials:
-
Insecticide-coated bottles (from Protocol 1) with a range of this compound concentrations
-
Control bottles (coated with acetone only)
-
A known susceptible strain of mosquitoes (e.g., Aedes aegypti Liverpool strain, Anopheles gambiae G3 strain), 2-5 days old, non-blood-fed females
-
Aspirator
-
Timer
-
Holding cages
Procedure:
-
Mosquito Collection and Acclimation:
-
Collect 20-25 adult female mosquitoes from the susceptible colony using an aspirator.
-
Gently introduce the mosquitoes into a coated bottle and securely place the cap.
-
-
Exposure and Observation:
-
Start the timer immediately after introducing the mosquitoes.
-
Observe the mosquitoes and record the number of dead or moribund (unable to stand or fly in a coordinated manner) individuals at 15-minute intervals for up to 2 hours.
-
A mosquito is considered dead if it cannot stand. Gently rotating the bottle can help identify immobile mosquitoes.[5]
-
-
Data Analysis to Determine Diagnostic Dose:
-
Repeat the assay with at least four different concentrations of this compound, plus a control.
-
The lowest concentration that consistently causes 100% mortality within 2 hours is the provisional diagnostic dose.
-
-
Determination of Diagnostic Time:
-
Using the determined diagnostic dose, perform at least four replicate bioassays with the susceptible mosquito strain.
-
Record the time at which 100% mortality is achieved in each replicate.
-
The diagnostic time is the average time to 100% mortality across all replicates.
-
Protocol 3: Routine Monitoring of Insecticide Resistance in Field Populations
Materials:
-
Bottles coated with the determined diagnostic dose of this compound
-
Control bottles
-
Field-collected adult female mosquitoes (2-5 days old, non-blood-fed if possible)
-
Aspirator
-
Timer
-
Holding cages
Procedure:
-
Mosquito Collection and Exposure:
-
Collect adult female mosquitoes from the field population of interest.
-
Introduce 20-25 mosquitoes into each of the four replicate bottles coated with the diagnostic dose of empenthrin and one control bottle.
-
-
Observation and Data Recording:
-
Start the timer and record the number of dead or moribund mosquitoes at the pre-determined diagnostic time.
-
-
Interpretation of Results:
-
Calculate the percentage mortality at the diagnostic time for the field population.
-
Use the interpretation criteria in Table 3 to classify the population as susceptible, possibly resistant, or resistant.
-
If mortality in the control bottle is between 5% and 20%, the mortality in the treated bottles should be corrected using Abbott's formula. If control mortality is greater than 20%, the test is invalid and should be repeated.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for Determining Diagnostic Dose and Time.
References
Application Notes and Protocols for In Vitro Neurotoxicity Assessment of (EZ)-(1R)-Empenthrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(EZ)-(1R)-Empenthrin is a synthetic pyrethroid insecticide. The pyrethroid class of chemicals is known to exert neurotoxic effects, primarily by altering the function of voltage-gated sodium channels in neurons.[1] In vitro assays are crucial for elucidating the specific mechanisms of neurotoxicity and for high-throughput screening of potential neurotoxic compounds. This document provides detailed protocols and application notes for assessing the in vitro neurotoxicity of this compound using established cell-based assays. While specific data for this compound is not extensively available in public literature, the methodologies described herein are based on studies of other pyrethroids like flumethrin, deltamethrin, and cypermethrin, and are readily applicable.[2][3][4][5]
The primary mechanisms of pyrethroid-induced neurotoxicity that can be assessed in vitro include cytotoxicity, induction of oxidative stress, and apoptosis.[3][4][6] Commonly used in vitro models for neurotoxicity studies include human neuroblastoma cell lines, such as SH-SY5Y, and primary neuronal cultures.[3][4][6][7]
Key In Vitro Neurotoxicity Assays
A battery of in vitro assays should be employed to comprehensively evaluate the neurotoxic potential of this compound. The following sections detail the protocols for key assays.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Deltamethrin induces apoptotic cell death in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
Evaluating (EZ)-(1R)-Empenthrin for Agricultural Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(EZ)-(1R)-Empenthrin, also known as Vaporthrin, is a synthetic pyrethroid insecticide.[1][2][3][4] While primarily documented for its efficacy as a fumigant and repellent against flying insects and textile pests in indoor and sanitary settings, its potential application against agricultural pests warrants investigation.[2][4][5] This document provides a comprehensive framework for designing and conducting field trials to evaluate the efficacy of this compound against agricultural pests. Due to a lack of publicly available data on its agricultural use, the following protocols are based on established methodologies for other pyrethroid insecticides and should be adapted based on preliminary laboratory and greenhouse bioassays to determine target pest spectrum and effective dose ranges.
Pre-Trial Laboratory & Greenhouse Evaluation
Prior to large-scale field trials, it is imperative to conduct preliminary studies to establish baseline efficacy and crop safety.
Dose-Response Bioassays
Objective: To determine the median lethal dose (LD50) or concentration (LC50) of this compound for target pest species.
Protocol:
-
Pest Rearing: Maintain healthy, uniform colonies of target pests in a controlled laboratory environment.
-
Treatment Preparation: Prepare a series of dilutions of this compound in an appropriate solvent. A control group with solvent only must be included.
-
Application:
-
Contact Bioassay: Apply a precise volume of each dilution directly to the dorsal thorax of individual insects.
-
Ingestion Bioassay: Apply dilutions to leaf discs or artificial diet and present to the pests.
-
Fumigant Bioassay: Expose pests to vaporized empenthrin in sealed containers.
-
-
Observation: Monitor pest mortality at regular intervals (e.g., 24, 48, 72 hours) post-application.
-
Data Analysis: Use probit analysis to calculate the LD50/LC50 values.
Crop Phytotoxicity Screening
Objective: To assess the potential for this compound to cause harm to the target crop.
Protocol:
-
Plant Growth: Cultivate the target crop in a greenhouse environment until the desired growth stage for testing.
-
Treatment Application: Apply a range of this compound concentrations, including a rate 2-4 times the anticipated field rate, directly to the crop foliage. Include an untreated control.
-
Evaluation: Visually assess plants for signs of phytotoxicity (e.g., leaf burn, chlorosis, stunting) at 3, 7, and 14 days after treatment.
-
Data Collection: Record phytotoxicity scores using a standardized rating scale (e.g., 0 = no injury, 10 = complete plant death).
Field Trial Methodology
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments:
-
Untreated Control (UTC)
-
This compound - Rate 1 (Low)
-
This compound - Rate 2 (Medium)
-
This compound - Rate 3 (High)
-
Reference Product (a commercially available insecticide with known efficacy against the target pest)
-
-
Replication: Each treatment should be replicated a minimum of four times.
-
Plot Size: The size of individual plots will depend on the crop and application equipment but should be large enough to minimize edge effects and provide a representative sample for data collection.
-
Buffers: Maintain untreated buffer zones between plots to prevent spray drift.
Caption: Randomized Complete Block Design for Field Trial.
Treatment Application
-
Equipment: Utilize calibrated application equipment (e.g., backpack sprayer, tractor-mounted boom sprayer) to ensure uniform coverage.
-
Timing: Apply treatments based on pest scouting and when the pest population reaches a predetermined economic threshold.
-
Weather Conditions: Avoid application during high winds, rain, or extreme temperatures to ensure efficacy and minimize drift.
Data Collection and Efficacy Assessment
Objective: To quantify the effectiveness of this compound in controlling the target pest population and its impact on crop yield.
Protocol:
-
Pre-treatment Counts: Assess the pest population density in each plot immediately before the first application.
-
Post-treatment Counts: Conduct pest counts at regular intervals after application (e.g., 3, 7, 14, and 21 days). The method of counting will depend on the pest and crop (e.g., number of insects per leaf, sweep net samples, pheromone trap captures).
-
Crop Damage Assessment: Rate the level of pest-induced damage to the crop in each plot using a standardized scale.
-
Yield Data: At crop maturity, harvest a representative sample from the center of each plot to determine the yield. Record both the quantity and quality of the harvested product.
-
Beneficial Organism Monitoring: Observe and record the presence and abundance of key beneficial insects (e.g., predators, parasitoids) to assess non-target effects.
Caption: General Workflow for an Agricultural Field Trial.
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatments.
Table 1: Efficacy of this compound Against [Target Pest] on [Crop]
| Treatment | Application Rate (g a.i./ha) | Mean Pest Population (Pre-treatment) | Mean Pest Population (7 Days Post-treatment) | % Control |
| Untreated Control | - | |||
| Empenthrin | Rate 1 | |||
| Empenthrin | Rate 2 | |||
| Empenthrin | Rate 3 | |||
| Reference Product | [Rate] |
Table 2: Impact of this compound on [Crop] Yield
| Treatment | Application Rate (g a.i./ha) | Mean Yield ( kg/ha ) | % Yield Increase over Control |
| Untreated Control | - | - | |
| Empenthrin | Rate 1 | ||
| Empenthrin | Rate 2 | ||
| Empenthrin | Rate 3 | ||
| Reference Product | [Rate] |
Mode of Action
This compound is a synthetic pyrethroid. The mode of action for pyrethroids involves targeting the nervous system of insects. They bind to voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for extended periods. This leads to a continuous influx of sodium ions, causing hyperexcitation of the nerve, followed by paralysis and ultimately, death of the insect.
Caption: Mode of Action of Pyrethroid Insecticides.
Environmental and Safety Considerations
-
Toxicity: Empenthrin has low acute mammalian toxicity but is highly toxic to fish and other aquatic organisms.[2]
-
Personal Protective Equipment (PPE): Handlers and applicators should wear appropriate PPE, including gloves, long-sleeved shirts, long pants, and eye protection.
-
Environmental Precautions: Extreme care must be taken to avoid spray drift into non-target areas, especially bodies of water. Do not apply directly to water or to areas where surface water is present.
Conclusion
This document outlines a robust methodology for the field evaluation of this compound against agricultural pests. Adherence to these protocols will ensure the generation of reliable data to determine its potential as a crop protection agent. Given the current lack of agricultural-specific data for this compound, a cautious and systematic approach, beginning with thorough pre-trial evaluations, is essential.
References
Application Notes and Protocols for Studying the Binding of (EZ)-(1R)-Empenthrin to Target Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to study the binding of the synthetic pyrethroid insecticide, (EZ)-(1R)-empenthrin, to its primary molecular target, the voltage-gated sodium channel (VGSC), and potential secondary targets such as GABA receptors. Due to the limited availability of specific binding data for this compound in publicly accessible literature, representative quantitative data for other well-characterized pyrethroids, deltamethrin and permethrin, are provided as illustrative examples.
Introduction to this compound and its Target Sites
This compound is a synthetic pyrethroid insecticide designed for broad-spectrum activity against various insect pests. Like other pyrethroids, its primary mode of action is the disruption of nerve function.[1][2] This is achieved by binding to voltage-gated sodium channels (VGSCs) in the neuronal membranes of insects.[1][2] This binding modifies the gating kinetics of the channels, holding them in an open state for a prolonged period.[1][3] The continuous influx of sodium ions leads to membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect.[3]
While the VGSC is the primary target, some pyrethroids have been shown to interact with other neuronal receptors, such as the GABA (gamma-aminobutyric acid) receptor-ionophore complex, which is an important site for inhibitory neurotransmission.[4][5] Therefore, a comprehensive study of empenthrin's binding characteristics should consider both primary and potential secondary targets.
Signaling Pathway of Pyrethroid Action on Voltage-Gated Sodium Channels
Caption: Signaling pathway of this compound action on VGSC.
Quantitative Binding Data (Representative Pyrethroids)
The following table summarizes binding affinity and effect concentration data for the well-studied pyrethroids, deltamethrin and permethrin, against insect VGSCs. This data is provided to illustrate the expected range of values that might be obtained for this compound.
| Compound | Target | Assay Type | Parameter | Value | Organism | Reference |
| Deltamethrin | Voltage-Gated Sodium Channel | Electrophysiology | EC50 (Modification) | ~10 nM | Cockroach | [6] |
| Permethrin | Voltage-Gated Sodium Channel | Electrophysiology | EC50 (Modification) | ~1 µM | Cockroach | [6] |
| Deltamethrin | Voltage-Gated Sodium Channel | Radioligand Binding (Displacement) | Ki | ~5 nM | Housefly | [7] |
| Permethrin | Voltage-Gated Sodium Channel | Radioligand Binding (Displacement) | Ki | ~200 nM | Housefly | [7] |
| Deltamethrin | GABA Receptor | Electrophysiology | IC50 (GABA antagonism) | ~1 µM | Crayfish | [5] |
Experimental Protocols
This section provides detailed protocols for several key techniques used to study the binding of small molecules like this compound to their target proteins.
Radioligand Binding Assay (Competitive Displacement)
Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor. In a competitive binding assay, the ability of an unlabeled compound (empenthrin) to displace a radiolabeled ligand from the target receptor is measured.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Preparation of Insect Neuronal Membranes:
-
Dissect neural tissue (e.g., brains) from the target insect species.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [3H]batrachotoxin, which binds to the same site as pyrethroids).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled competitor to a separate set of tubes.
-
Add the prepared insect neuronal membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of empenthrin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the empenthrin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of empenthrin that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competitive format, unlabeled empenthrin competes with the tracer for binding to the target protein, leading to a decrease in fluorescence polarization.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Protocol:
-
Preparation of Reagents:
-
Express and purify the target receptor protein (e.g., a soluble domain of the VGSC).
-
Synthesize or obtain a fluorescently labeled ligand (tracer) that binds to the target site. The fluorophore should have a suitable excitation and emission spectrum.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
-
Assay Setup:
-
In a low-binding microplate, add a fixed concentration of the target receptor and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include controls for no empenthrin (maximum polarization) and no receptor (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with polarizing filters. The instrument will measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The instrument software will calculate the fluorescence polarization (in mP units).
-
Plot the polarization values against the logarithm of the empenthrin concentration.
-
Fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation, similar to the radioligand binding assay.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. One molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., empenthrin) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.
// Nodes Immobilization [label="Immobilize Target Protein (e.g., VGSC)\non an SPR Sensor Chip", fillcolor="#F1F3F4", fontcolor="#202124"]; Association [label="Inject Varying Concentrations of\nthis compound over the Chip Surface", fillcolor="#FBBC05", fontcolor="#202124"]; Dissociation [label="Flow Buffer over the Chip to\nMonitor Dissociation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Regeneration [label="Regenerate the Sensor Surface\n(Remove Bound Empenthrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\n- Fit Sensorgrams to a Binding Model\n- Determine kon, koff, and Kd", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Immobilization -> Association; Association -> Dissociation; Dissociation -> Regeneration; Regeneration -> Association [style=dashed, label="Next Cycle"]; Association -> Analysis; Dissociation -> Analysis; }``` Caption: Workflow for a Surface Plasmon Resonance experiment.
Protocol:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the empenthrin solutions over the immobilized protein surface at a constant flow rate. This is the association phase, during which binding is monitored in real-time.
-
After the injection, flow the running buffer over the surface. This is the dissociation phase, where the dissociation of empenthrin from the protein is monitored.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove all bound empenthrin from the protein surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The SPR instrument generates sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the association and dissociation curves from multiple empenthrin concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow for Isothermal Titration Calorimetry
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrethroids of the most potent class antagonize GABA action at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels : Rothamsted Research [repository.rothamsted.ac.uk]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor solubility of (EZ)-(1R)-empenthrin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of (EZ)-(1R)-empenthrin in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
A1: this compound is a synthetic pyrethroid insecticide. Like other pyrethroids, it is a nonpolar molecule, which results in very low solubility in polar solvents like water.[1] The solubility of pyrethroids in water is typically in the parts per billion (ppb) range.[1] For instance, a similar pyrethroid, permethrin, has a reported water solubility of 0.01 mg/L at 20°C.
Q2: What are the common signs of poor empenthrin solubility in my aqueous solution?
A2: You may observe several indicators of poor solubility, including:
-
Cloudiness or turbidity: The solution appears milky or hazy.
-
Precipitation: Solid particles of empenthrin are visible at the bottom of the container.
-
Phase separation: An oily layer of undissolved empenthrin may be seen on the surface or at the bottom of the aqueous solution.
-
Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible outcomes in your assays.
Q3: How does pH affect the stability and solubility of empenthrin in aqueous solutions?
A3: Pyrethroids are generally more stable in acidic to neutral pH conditions. In alkaline solutions (pH > 7), they are susceptible to hydrolysis, a chemical breakdown process that can degrade the empenthrin molecule and reduce its effectiveness. Therefore, maintaining a slightly acidic to neutral pH is recommended for your aqueous preparations.
Q4: Can temperature be used to improve the solubility of empenthrin?
A4: While slightly increasing the temperature may marginally improve the solubility of some compounds, it can also accelerate the degradation of empenthrin, particularly through hydrolysis. It is crucial to balance any potential solubility gains with the risk of chemical instability. For pyrethroids, controlling temperature is more critical for maintaining stability than for significantly enhancing solubility.
Troubleshooting Guide
This guide provides a structured approach to addressing poor solubility of this compound in your experiments.
Problem: Precipitate or cloudiness observed in the aqueous solution.
| Potential Cause | Suggested Solution |
| Low intrinsic water solubility of empenthrin. | Employ a solubility enhancement technique. See the detailed protocols below for using co-solvents, micellar solubilization (surfactants), or cyclodextrin inclusion complexes. |
| Incorrect pH of the aqueous solution. | Adjust the pH of your buffer to a slightly acidic or neutral range (pH 4-7) to improve stability and prevent alkaline hydrolysis. |
| Solution is supersaturated. | Ensure you are not exceeding the solubility limit of empenthrin in your chosen solvent system. If a precipitate forms after cooling a heated solution, this indicates supersaturation. |
| Impure empenthrin sample. | Verify the purity of your this compound. Impurities can sometimes reduce solubility. |
Quantitative Data on Pyrethroid Solubility
| Compound | Solvent | Temperature | Solubility |
| Permethrin | Water | 20°C | 0.01 mg/L |
| Permethrin | Acetone | 20°C | >500 g/L |
| Permethrin | Methanol | 20°C | 300 g/L |
| Permethrin | Xylene | 20°C | >500 g/L |
| Permethrin | Hexane | 20°C | >500 g/L |
Data for permethrin is provided as a representative example of pyrethroid solubility.
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for three common techniques to improve the aqueous solubility of this compound.
Co-solvent System
This method involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of a nonpolar compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (reagent grade)
-
Sterile, purified water
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare a concentrated stock solution of empenthrin in 100% DMSO or ethanol. For example, dissolve 10 mg of empenthrin in 1 mL of DMSO to make a 10 mg/mL stock solution.
-
Gently vortex the stock solution until the empenthrin is completely dissolved.
-
To prepare your final aqueous solution, add the empenthrin stock solution dropwise to your aqueous buffer while vigorously stirring.
-
The final concentration of the co-solvent should be kept as low as possible (typically ≤1% v/v) to avoid solvent effects in biological experiments.
-
Continue stirring for 15-30 minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration of empenthrin or slightly increase the percentage of the co-solvent.
Micellar Solubilization using Surfactants
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like empenthrin, thereby increasing their apparent solubility.
Materials:
-
This compound
-
A non-ionic surfactant such as Tween® 80 or Pluronic® F-68
-
Sterile, purified water or appropriate buffer
-
Bath sonicator
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., a 10% w/v solution of Tween® 80 in PBS).
-
Add the required amount of this compound to the surfactant solution.
-
Stir the mixture vigorously using a magnetic stirrer for 1-2 hours at room temperature.
-
For better dispersion and micelle formation, place the solution in a bath sonicator for 30-60 minutes.
-
After sonication, continue to stir the solution for another hour.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved empenthrin aggregates.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate nonpolar molecules, forming an inclusion complex that is more soluble in water.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sterile, purified water or appropriate buffer
-
Magnetic stirrer with a heating plate
-
Mortar and pestle (for kneading method)
Protocol (Kneading Method):
-
Weigh out the this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the empenthrin to the cyclodextrin paste while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes to facilitate the formation of the inclusion complex.
-
The resulting paste can be dried under vacuum or in a desiccator.
-
The dried complex can then be dissolved in the desired aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for poor empenthrin solubility.
Caption: Postulated signaling pathway affected by pyrethroids.
References
Technical Support Center: Optimizing (EZ)-(1R)-Empenthrin Dosage for Effective Pest Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (EZ)-(1R)-empenthrin for effective pest control. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a synthetic pyrethroid insecticide.[1][2][3] Its primary mode of action is the disruption of the nervous system of insects. It targets the voltage-gated sodium channels in neurons, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and eventual death of the insect.[4]
Q2: What are the key parameters to measure when determining the optimal dosage of this compound?
A2: The key parameters to determine are the lethal concentration (LC50/LC90) or lethal dose (LD50/LD90) and the knockdown time (KT50/KT95). The LC50/LD50 represents the concentration or dose that is lethal to 50% of the test population, while the LC90/LD90 is lethal to 90%. The KT50 represents the time required to knock down 50% of the test population. These values are crucial for assessing the potency and speed of action of the insecticide.
Q3: What are the most common bioassay methods to determine the efficacy of this compound?
A3: Common bioassay methods include topical application, vapor phase/spatial repellency assays, and contact bioassays using treated surfaces (e.g., CDC bottle bioassay or WHO tube test). The choice of method depends on the target pest, the formulation of the empenthrin product, and the specific research question (e.g., determining contact toxicity versus spatial repellency).
Q4: What environmental factors can influence the efficacy of this compound in experimental settings?
A4: Temperature, humidity, and light can significantly impact the efficacy of pyrethroid insecticides. Higher temperatures can sometimes increase the metabolic rate of insects, potentially leading to faster detoxification of the insecticide. However, for some pyrethroids, efficacy is negatively correlated with temperature. It is crucial to maintain and report consistent environmental conditions throughout your experiments.
Q5: How can I prepare a stock solution and serial dilutions of this compound for my experiments?
A5: this compound is typically soluble in organic solvents like acetone or ethanol. To prepare a stock solution, dissolve a known weight of the active ingredient in a precise volume of the chosen solvent. Serial dilutions can then be prepared from this stock solution to create a range of concentrations for testing. It is recommended to use freshly prepared solutions for each experiment to avoid degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no mortality in test subjects at expected effective concentrations. | 1. Insecticide Resistance: The test population may have developed resistance to pyrethroids. 2. Degraded Compound: The this compound stock solution or compound may have degraded. 3. Improper Application: Incorrect dosage application or uneven coating of treated surfaces. 4. Suboptimal Environmental Conditions: Temperature or humidity may be affecting insecticide efficacy. | 1. Test a susceptible reference strain of the same species to confirm compound activity. Consider molecular screening for resistance markers (e.g., kdr mutations). 2. Prepare a fresh stock solution from a new batch of the compound. Store the compound and solutions as recommended by the manufacturer. 3. Review and standardize the application protocol. Ensure accurate calibration of application equipment. 4. Monitor and control environmental conditions (temperature, humidity) in the testing area. |
| High variability in results between replicates. | 1. Inconsistent Dosing: Variation in the amount of insecticide applied to each replicate. 2. Non-uniform Test Population: Differences in age, sex, or nutritional status of the test insects. 3. Environmental Fluctuations: Inconsistent temperature, humidity, or light exposure across replicates. | 1. Ensure precise and consistent application of the insecticide for each replicate. 2. Use a synchronized cohort of insects with a defined age range and sex. Ensure all insects are reared under the same conditions. 3. Conduct all replicates simultaneously in a controlled environment chamber. |
| Unexpectedly high mortality in the control group. | 1. Solvent Toxicity: The solvent used to dissolve the empenthrin may be toxic to the insects. 2. Contamination: Contamination of the testing arena or equipment with insecticide residues. 3. Stressful Handling: Improper handling of insects leading to injury or stress. | 1. Run a solvent-only control to determine if the solvent is causing mortality. If so, consider using a different, less toxic solvent. 2. Thoroughly clean all equipment and testing arenas between experiments. Use dedicated equipment for controls and experimental groups. 3. Handle insects gently and minimize the duration of handling. |
Quantitative Data Summary
The following table provides example efficacy data for empenthrin against common insect pests. Note that specific values for the (EZ)-(1R) isomer may vary, and it is recommended to determine these experimentally for your specific target species and conditions.
| Pest Species | Assay Type | Parameter | Value | Reference |
| Aedes aegypti (Mosquito) | Topical Application | LD50 | 0.003 µ g/female | Illustrative |
| Culex quinquefasciatus (Mosquito) | Vapor Phase | KT50 | 5 minutes (at 0.01 mg/m³) | Illustrative |
| Tineola bisselliella (Webbing Clothes Moth) | Contact | LC50 | 0.1 µg/cm² | Illustrative |
| Musca domestica (Housefly) | Topical Application | LD50 | 0.02 µ g/fly | Illustrative |
Disclaimer: The values in this table are illustrative and based on general data for empenthrin and other pyrethroids. Researchers should determine the specific efficacy of this compound for their target pests and experimental conditions.
Experimental Protocols & Visualizations
Mechanism of Action: this compound on Insect Voltage-Gated Sodium Channels
The primary target of this compound is the voltage-gated sodium channel in the nerve cell membranes of insects. The diagram below illustrates this mechanism.
Caption: this compound's insecticidal action pathway.
Experimental Workflow: Topical Application Bioassay for Dosage Optimization
This workflow outlines the key steps for determining the dose-response relationship of this compound using a topical application bioassay.
Caption: Workflow for empenthrin dosage optimization.
Troubleshooting Flowchart for Dosage Optimization Experiments
This flowchart provides a logical guide for troubleshooting common issues encountered during dosage optimization experiments.
Caption: Troubleshooting experimental issues.
References
Preventing Degradation of (EZ)-(1-R)-Empenthrin: A Technical Support Center
For researchers, scientists, and drug development professionals working with (EZ)-(1-R)-empenthrin, maintaining sample integrity is paramount for accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preventing the degradation of (EZ)-(1-R)-empenthrin in laboratory samples.
Troubleshooting Guide: Investigating Sample Degradation
When degradation of (EZ)-(1R)-empenthrin is suspected, a systematic approach is crucial to identify the root cause. This guide provides a structured workflow for troubleshooting.
Experimental Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for identifying the cause of empenthrin degradation.
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the stability of this compound in a laboratory setting.
Sample Handling and Storage
Q1: What are the primary factors that cause the degradation of this compound in laboratory samples?
A1: The primary factors leading to the degradation of this compound, a synthetic pyrethroid, are exposure to light (photolysis), inappropriate pH conditions (hydrolysis), and elevated temperatures (thermal degradation). Pyrethroids are known to be susceptible to UV light and are more stable in acidic to neutral conditions compared to alkaline conditions.[1][2] The ester linkage in the empenthrin molecule is a common site for hydrolytic cleavage.
Q2: What are the recommended storage conditions for this compound stock solutions and samples?
A2: To minimize degradation, this compound stock solutions and samples should be stored in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Solutions should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light. It is also advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: Which solvents are most suitable for preparing and storing this compound solutions?
A3: While specific data on the stability of empenthrin in various organic solvents is limited in publicly available literature, common solvents used for pyrethroids with good solubility and relatively low reactivity include acetonitrile, methanol, and hexane. For analytical purposes, the choice of solvent should be compatible with the analytical technique (e.g., HPLC, GC-MS). It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. Studies on other pyrethroids have shown that the solvent can influence thermal stability.[2][3]
Understanding and Preventing Degradation Pathways
Q4: What is the main degradation pathway for this compound?
A4: The principal degradation pathway for pyrethroids like empenthrin is the cleavage of the ester bond, resulting in the formation of a carboxylic acid and an alcohol.[4] For empenthrin, this would lead to 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid and (EZ)-(1R)-1-ethynyl-2-methylpent-2-en-1-ol. Further degradation of these initial products can also occur.
Signaling Pathway of Empenthrin Degradation
Caption: Primary degradation pathway of empenthrin via ester hydrolysis.
Q5: How can I minimize hydrolysis of this compound in aqueous samples or during aqueous-based extractions?
A5: To minimize hydrolysis, maintain the pH of the aqueous solution in the acidic to neutral range (ideally pH 4-7).[1] Avoid strongly alkaline conditions. If the experimental protocol requires a pH outside of this range, keep the exposure time as short as possible and perform the experiment at a reduced temperature. Using buffered solutions can help maintain a stable pH.
Q6: What precautions should I take to prevent photodegradation?
A6: All work with this compound solutions should be conducted under amber or UV-filtered light. Use amber glassware for sample preparation and storage. If clear glassware is unavoidable, wrap it in aluminum foil. When conducting experiments, minimize the exposure of samples to direct sunlight or strong artificial light. Photostability testing, as outlined in ICH Q1B guidelines, involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light to assess potential degradation.
Analytical Considerations
Q7: How can I develop a stability-indicating analytical method for this compound?
A7: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), you need to perform forced degradation studies. This involves intentionally degrading the empenthrin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate its degradation products. The analytical method is then developed and validated to ensure that the peak for empenthrin is well-resolved from the peaks of all degradation products.
Q8: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?
A8: High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is a common technique for quantifying pyrethroids and their degradation products.[5][6][7] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. GC-MS is particularly well-suited for the analysis of volatile pyrethroids and their degradation products.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Amber glass vials
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for 8 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Place a vial containing the solid empenthrin powder and a vial with the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution and a thin layer of solid empenthrin powder to direct sunlight or a photostability chamber for a period equivalent to ICH Q1B guidelines (1.2 million lux hours visible, 200 Wh/m² UV). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the specified stress period, dilute the samples appropriately with the mobile phase (for HPLC) or a suitable solvent (for GC) and analyze using a developed analytical method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.
Logical Relationship for Forced Degradation Study
Caption: Logical workflow for a forced degradation study of empenthrin.
Quantitative Data Summary
Table 1: Factors Affecting the Stability of Pyrethroid Insecticides
| Parameter | Condition | Expected Impact on Stability | Reference |
| pH | Acidic (pH 4-6) | Generally more stable | [1] |
| Neutral (pH 7) | Moderately stable | [1] | |
| Alkaline (pH > 8) | Prone to hydrolysis | [1] | |
| Temperature | Refrigerated (2-8 °C) | High stability | General chemical principles |
| Room Temperature (20-25 °C) | Moderate stability | General chemical principles | |
| Elevated (> 40 °C) | Increased degradation rate | [4] | |
| Light | Dark storage | High stability | General chemical principles |
| Ambient light | Potential for slow degradation | ||
| UV/Direct Sunlight | Rapid degradation | ||
| Solvent | Aprotic (e.g., Acetonitrile, Hexane) | Generally more stable | |
| Protic (e.g., Methanol, Ethanol, Water) | Higher potential for solvolysis/hydrolysis | [3] |
Note: This table provides qualitative guidance. It is essential to perform stability studies under your specific experimental conditions to determine the degradation kinetics of this compound in your laboratory samples.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition and isomerization of cis-permethrin and beta-cypermethrin in the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for quantifying permethrin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Insecticide Resistance to (EZ)-(1R)-Empenthrin in Mosquito Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on insecticide resistance to (EZ)-(1R)-empenthrin in mosquito populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound, a type I pyrethroid insecticide, targets the voltage-gated sodium channels (VGSCs) in the mosquito's nervous system. By binding to the VGSCs, it forces them to remain open for an extended period, leading to continuous nerve impulses, which results in paralysis and ultimately the death of the mosquito. This "knockdown" effect is characteristic of pyrethroid insecticides.
Q2: What are the primary mechanisms of resistance to empenthrin in mosquitoes?
There are two main mechanisms of resistance to empenthrin and other pyrethroids in mosquito populations:
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Target-site resistance: This involves mutations in the gene encoding the voltage-gated sodium channel (VGSC), the target of pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the channel, thereby diminishing its efficacy. Common kdr mutations include L1014F and L1014S.
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Metabolic resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. The primary enzyme families involved are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs). Overexpression of genes encoding these enzymes is frequently observed in resistant mosquito populations.
Q3: How can I determine if a mosquito population is resistant to empenthrin?
The World Health Organization (WHO) provides standardized protocols for assessing insecticide resistance in mosquitoes. The WHO tube test is a widely used method where mosquitoes are exposed to a diagnostic dose of the insecticide for a specific duration, and mortality is recorded after 24 hours. A mortality rate below 90% suggests the presence of resistance in the population, while a mortality rate between 90% and 97% indicates suspected resistance that requires further investigation.
Q4: What are synergists and how can they help in overcoming empenthrin resistance?
Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the efficacy of an insecticide. In the context of empenthrin resistance, synergists like piperonyl butoxide (PBO) can inhibit the activity of metabolic enzymes, particularly cytochrome P450s. By blocking these enzymes, PBO prevents the breakdown of empenthrin, allowing the insecticide to reach its target site and exert its toxic effect. The use of PBO in conjunction with empenthrin can help to overcome metabolic resistance.
Troubleshooting Guides
Issue 1: Unexpectedly low mortality rates in empenthrin bioassays.
Possible Cause 1: Presence of kdr mutations in the mosquito population.
-
Troubleshooting Steps:
-
Perform molecular analysis to screen for known kdr mutations (e.g., L1014F, L1014S) in the VGSC gene of the mosquito population.
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If kdr mutations are present, consider using insecticides with different modes of action for mosquito control.
-
Alternatively, investigate the use of novel compounds that can overcome target-site resistance.
-
Possible Cause 2: Elevated levels of metabolic enzymes.
-
Troubleshooting Steps:
-
Conduct biochemical assays to measure the activity of P450s, GSTs, and CCEs in the mosquito population.
-
Perform synergist bioassays using PBO. A significant increase in empenthrin-induced mortality in the presence of PBO would indicate the involvement of P450-mediated resistance.
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If metabolic resistance is confirmed, consider using empenthrin in combination with PBO in control strategies.
-
Issue 2: Inconsistent results in WHO tube tests.
Possible Cause 1: Improper handling or physiological state of mosquitoes.
-
Troubleshooting Steps:
-
Ensure that mosquitoes used for bioassays are 3-5 days old, non-blood-fed females.
-
Maintain standard rearing conditions (temperature, humidity, and diet) to ensure the physiological uniformity of the mosquito population.
-
Avoid exposing mosquitoes to any insecticides or repellents prior to the bioassay.
-
Possible Cause 2: Incorrect preparation of insecticide-impregnated papers.
-
Troubleshooting Steps:
-
Follow the WHO guidelines strictly for the preparation of insecticide-impregnated papers.
-
Ensure the correct solvent is used and that the papers are evenly coated with the desired concentration of empenthrin.
-
Store the impregnated papers properly to avoid degradation of the insecticide.
-
Quantitative Data Summary
Table 1: Example of Empenthrin Susceptibility Status in Aedes aegypti
| Mosquito Strain | Empenthrin Concentration (µ g/paper ) | Exposure Time (min) | 24h Mortality (%) | Resistance Status |
| Susceptible (Lab Strain) | 10 | 60 | 100 | Susceptible |
| Field Population A | 10 | 60 | 85 | Resistant |
| Field Population B | 10 | 60 | 95 | Suspected Resistant |
Table 2: Example of Synergist Bioassay with Piperonyl Butoxide (PBO)
| Mosquito Strain | Treatment | 24h Mortality (%) | Fold Increase in Mortality |
| Field Population A | Empenthrin alone | 85 | - |
| Field Population A | Empenthrin + PBO | 98 | 1.15 |
Experimental Protocols
Protocol 1: WHO Tube Test for Empenthrin Susceptibility
-
Preparation: Prepare insecticide-impregnated papers with a diagnostic concentration of empenthrin according to WHO guidelines. Prepare control papers impregnated with the solvent only.
-
Mosquito Collection: Collect 3-5 day old, non-blood-fed female mosquitoes.
-
Exposure: Introduce 20-25 mosquitoes into each of four test tubes lined with insecticide-impregnated paper and two control tubes lined with control paper.
-
Observation: After a 60-minute exposure period, transfer the mosquitoes to clean holding tubes with access to a 10% sugar solution.
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Mortality Reading: Record the number of dead or moribund mosquitoes after a 24-hour holding period.
-
Data Analysis: Calculate the percentage mortality. If mortality in the control tubes is between 5% and 20%, correct the test mortality using Abbott's formula.
Protocol 2: Molecular Detection of kdr Mutations
-
DNA Extraction: Extract genomic DNA from individual mosquitoes.
-
PCR Amplification: Amplify the region of the VGSC gene containing the kdr mutation site using specific primers.
-
Genotyping: Use methods such as allele-specific PCR (AS-PCR), real-time PCR with probes, or DNA sequencing to determine the genotype of each mosquito at the kdr locus.
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Data Analysis: Calculate the frequency of the resistance allele in the population.
Visualizations
Caption: Workflow for assessing empenthrin resistance in mosquitoes.
Caption: Empenthrin mode of action and resistance mechanisms.
Improving the yield and purity of (EZ)-(1R)-empenthrin synthesis
Technical Support Center: Synthesis of (EZ)-(1R)-Empenthrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the synthesis of this compound?
A1: The synthesis of this compound, a synthetic pyrethroid insecticide, is primarily achieved through the esterification of two key precursors:
-
Acid moiety: (1R,3R)- or (+)-trans-Chrysanthemic acid. This chiral component is crucial for the insecticidal activity of the final product.
-
Alcohol moiety: (EZ)-1-ethynyl-2-methyl-2-pentenyl alcohol. This precursor provides the characteristic alkynyl group of empenthrin.
Q2: What are the main challenges in achieving high yield and purity in empenthrin synthesis?
A2: The primary challenges include:
-
Stereochemical Control: Ensuring the synthesis and isolation of the desired (1R,3R)-trans isomer of chrysanthemic acid is critical, as other stereoisomers may have lower insecticidal activity.
-
Steric Hindrance: The esterification reaction can be slow and low-yielding due to the sterically hindered nature of both the chrysanthemic acid and the tertiary alkynyl alcohol.
-
Side Reactions: Undesirable side reactions, such as dehydration of the alcohol, isomerization of double bonds, or formation of chrysanthemic anhydride, can reduce the yield and purity.
-
Product Purification: Separating the final this compound from unreacted starting materials, byproducts, and other stereoisomers requires optimized purification techniques, often involving chromatography.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the formation of the product. When coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC can quantify the purity and identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): Particularly important for separating stereoisomers. Chiral HPLC, using columns with a chiral stationary phase, is essential for determining the enantiomeric excess of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl and the alkyne C-H bond.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Precursor Synthesis: (1R)-trans-Chrysanthemic Acid
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Chrysanthemic Acid | Incomplete cyclopropanation reaction. | Ensure precise temperature control during the addition of the diazo compound. Use a freshly prepared and titrated solution of the catalyst. |
| Poor stereoselectivity (high cis-isomer content). | Optimize the catalyst and solvent system. Some catalysts, like certain copper or rhodium complexes, can favor the formation of the trans-isomer. | |
| Difficulty in Chiral Resolution | Inefficient separation of enantiomers. | Use a more effective resolving agent. If crystallization is used, ensure slow cooling and optimal solvent choice to obtain well-formed crystals of the desired diastereomeric salt. |
| Racemization during subsequent steps. | Avoid harsh acidic or basic conditions and high temperatures after the resolution step. |
Precursor Synthesis: (EZ)-1-ethynyl-2-methyl-2-pentenyl alcohol
| Problem | Possible Causes | Recommended Solutions | | :--- | :--- | | Low Yield of Alcohol | Incomplete formation or deactivation of the Grignard reagent (ethynyl magnesium bromide). | Use anhydrous THF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | | | Side reactions of the aldehyde starting material (2-methyl-2-pentenal). | Add the aldehyde slowly to the Grignard reagent at a low temperature (0-10°C) to minimize side reactions like enolization. | | Presence of Impurities | Unreacted aldehyde or formation of byproducts. | Purify the crude product by vacuum distillation to separate the desired alcohol from less volatile impurities. |
Esterification Reaction
| Problem | Possible Causes | Recommended Solutions |
| Low Conversion to Empenthrin | Steric Hindrance: Both precursors are sterically hindered, making direct acid-catalyzed (Fischer) esterification inefficient. | Use a suitable coupling agent: Employ methods designed for sterically hindered substrates like the Steglich esterification (DCC/DMAP) or Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride/DMAP).[1][2][3] |
| Inappropriate Reaction Conditions: Incorrect temperature, solvent, or reaction time. | Optimize reaction conditions. For Steglich esterification, use an aprotic solvent like DCM or acetonitrile and run the reaction at room temperature.[4] | |
| Formation of Chrysanthemic Anhydride | The acid chloride of chrysanthemic acid can react with another molecule of the acid. | When using the acid chloride method, add the chrysanthemoyl chloride slowly to the alcohol solution containing a non-nucleophilic base (like pyridine) at low temperatures. |
| Isomerization of the Product | The (E/Z) configuration of the alcohol or the stereochemistry of the chrysanthemic acid may be compromised under harsh conditions. | Use mild reaction conditions. The Mitsunobu reaction, for example, proceeds with inversion of configuration at the alcohol and is generally mild.[5][6][7] |
Purification
| Problem | Possible Causes | Recommended Solutions |
| Co-elution of Product and Byproducts | Similar polarity of the desired product and impurities (e.g., unreacted alcohol, chrysanthemic anhydride). | Optimize column chromatography: Use a solvent system with a shallow polarity gradient. Silica gel impregnated with silver nitrate can sometimes improve the separation of compounds with double or triple bonds. |
| Difficulty Separating E/Z Isomers | The geometric isomers have very similar physical properties. | Advanced Chromatographic Techniques: Preparative HPLC may be necessary for baseline separation. Sometimes, silver nitrate-impregnated silica gel can aid in the separation of E/Z isomers due to differential π-complexation with the silver ions.[8] |
| Poor Enantiomeric Separation | The chosen chiral stationary phase or mobile phase is not effective for this specific molecule. | Screen different chiral columns: Polysaccharide-based chiral stationary phases (CSPs) are often effective for pyrethroids.[9][10] Optimize the mobile phase (e.g., hexane/isopropanol ratio) to improve resolution. |
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Substrates
| Method | Reagents | Typical Solvent | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Toluene (with water removal) | Low to Moderate | Inexpensive reagents. | Harsh conditions can cause side reactions (isomerization, dehydration); not suitable for sensitive substrates.[11] |
| Acid Chloride Method | Thionyl Chloride (SOCl₂), Pyridine | Dichloromethane (DCM) | Moderate to High | Highly reactive intermediate. | SOCl₂ is corrosive; potential for anhydride byproduct formation.[12] |
| Steglich Esterification | DCC, DMAP (catalytic) | DCM, Acetonitrile | High | Mild conditions, suitable for acid-sensitive substrates.[1] | Dicyclohexylurea byproduct can be difficult to remove; DCC is an allergen. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene, THF | High to Very High | Excellent for sterically hindered substrates, forms a highly reactive mixed anhydride.[2][3] | The Yamaguchi reagent is specialized and more expensive. |
| Mitsunobu Reaction | DEAD (or DIAD), PPh₃ | THF, Dioxane | High | Very mild conditions; proceeds with inversion of stereochemistry at the alcohol center.[5][6] | Stoichiometric amounts of phosphine oxide byproduct must be removed; reagents can be hazardous. |
Experimental Protocols
Protocol 1: Synthesis of (1R)-trans-Chrysanthemoyl Chloride
-
To a solution of (1R)-trans-chrysanthemic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring gas evolution (HCl and CO).
-
Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude (1R)-trans-chrysanthemoyl chloride is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of (EZ)-1-ethynyl-2-methyl-2-pentenyl alcohol
-
Prepare ethynyl magnesium bromide by bubbling acetylene gas through a solution of ethyl magnesium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the resulting solution to 0-10°C in an ice bath.
-
Slowly add a solution of 2-methyl-2-pentenal (1 equivalent) in anhydrous THF to the Grignard reagent solution.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Quench the reaction by slowly pouring it into a cold saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the desired alcohol.
Protocol 3: Steglich Esterification to form this compound
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In a round-bottom flask, dissolve (1R)-trans-chrysanthemic acid (1 equivalent), (EZ)-1-ethynyl-2-methyl-2-pentenyl alcohol (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous acetonitrile.[4]
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude empenthrin.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Caption: Decision tree for troubleshooting low esterification yield.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and aquatic toxicity of enantiomers of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchportal.unamur.be [researchportal.unamur.be]
- 12. asianpubs.org [asianpubs.org]
Minimizing matrix effects in the analysis of (EZ)-(1R)-empenthrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of (EZ)-(1R)-empenthrin. Our aim is to help you minimize matrix effects and ensure accurate and reliable quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds in the sample matrix. In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. This phenomenon is particularly prevalent in complex biological matrices such as plasma, blood, and urine, as well as in environmental samples.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the sensitive and selective quantification of pyrethroids like this compound. GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS/MS is advantageous for a broader range of polarities and is less susceptible to thermal degradation of the analyte.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Common strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique that can selectively isolate this compound from complex matrices.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition the analyte of interest into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various matrices and involves a salting-out extraction followed by dispersive SPE for cleanup.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Causes & Solutions:
| Cause | Recommended Action |
| Active sites in the GC inlet or column | Deactivate the inlet liner with a suitable reagent or use a pre-deactivated liner. Condition the column according to the manufacturer's instructions. |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column. |
| Inappropriate injection temperature | Optimize the injection port temperature to ensure complete volatilization of this compound without causing thermal degradation. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Recommended Action |
| Variable matrix effects between samples | Implement the use of an internal standard (IS), ideally a stable isotope-labeled version of this compound. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). |
| Inconsistent sample preparation | Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like LLE or SPE. Automating the sample preparation process can significantly improve reproducibility. |
| Instrument instability | Perform regular instrument maintenance, including cleaning the ion source and checking for leaks in the gas lines. Monitor system suitability by injecting a quality control (QC) sample at the beginning and end of each analytical run. |
Issue 3: Low Analyte Recovery
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient extraction from the matrix | Optimize the extraction solvent and pH. For SPE, evaluate different sorbent materials and elution solvents. For LLE, perform multiple extractions to improve recovery. |
| Analyte degradation | This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure samples are stored properly (typically at -20°C or below) and minimize the time samples are kept at room temperature during preparation. |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize the adsorption of the analyte to surfaces. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Sample Preparation of Human Plasma for GC-MS Analysis
This protocol is adapted from a validated method for the analysis of permethrin, a structurally similar pyrethroid, in human blood.
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Sample Collection: Collect whole blood in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate the plasma.
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Spiking with Internal Standard: To 1 mL of plasma, add the internal standard (e.g., a deuterated analog of empenthrin) to a final concentration of 10 ng/mL.
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
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Load the plasma sample onto the cartridge.
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Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
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Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
Protocol 2: GC-MS Analysis Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of this compound and its isomers. |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting low analyte recovery.
Addressing inconsistent results in (EZ)-(1R)-empenthrin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in (EZ)-(1R)-empenthrin bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My control mortality is consistently high (>10%). What are the likely causes?
A1: High control mortality can be caused by several factors:
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Mechanical damage to insects: Improper handling during transfer to and from bioassay arenas can cause injury.
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Stressful environmental conditions: Temperatures or humidity outside the optimal range for the test species can lead to stress and mortality.
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Solvent toxicity: The solvent used to dilute the empenthrin may be toxic to the insects at the concentration used. Acetone is a common solvent, but its purity and the volume applied should be carefully controlled.[1][2]
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Contamination: Bioassay arenas or insect-rearing facilities may be contaminated with other insecticides or pathogens.
Q2: I am observing significant variation in knockdown and mortality rates between replicates of the same concentration. What should I check?
A2: Variation between replicates can stem from:
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Inconsistent insecticide application: Uneven coating of surfaces in residual bioassays or imprecise topical application can lead to variable doses being received by the insects.
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Non-uniform insect populations: Differences in age, nutritional status, or genetic background of the test insects can affect their susceptibility.[3]
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Micro-environmental differences: Slight variations in temperature, humidity, or airflow within the incubator or testing area can influence insect physiology and insecticide efficacy.
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Observer bias: Inconsistent criteria for assessing knockdown or mortality can introduce variability.
Q3: My results show lower than expected efficacy for this compound. Could insecticide resistance be a factor?
A3: Yes, reduced efficacy is a hallmark of insecticide resistance. The two primary mechanisms of pyrethroid resistance are:
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Target-site resistance: Mutations in the voltage-gated sodium channel, the target of pyrethroids, can prevent the insecticide from binding effectively. This is often referred to as knockdown resistance (kdr).
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Metabolic resistance: Insects may possess enzymes, such as cytochrome P450s, esterases, or glutathione S-transferases, that detoxify the insecticide before it can reach its target site.[4]
Q4: How can I determine if metabolic resistance is the cause of inconsistent or poor results?
A4: The use of a synergist like Piperonyl Butoxide (PBO) can help diagnose metabolic resistance. PBO inhibits the activity of cytochrome P450 monooxygenases, a major family of detoxification enzymes.[5][6][7] A significant increase in empenthrin efficacy when co-administered with PBO suggests that metabolic detoxification is a contributing factor to resistance.
Troubleshooting Guides
Issue 1: Inconsistent Results in Topical Application Bioassays
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | Calibrate micropipettes regularly. Ensure the needle tip is clean and dispenses a consistent droplet size. Apply the droplet to the same location on each insect (e.g., the thoracic notum).[1][2] |
| Variable Insect Size | Sort insects by size or weight before the assay to reduce variability in the dose-to-body weight ratio. |
| Solvent Effects | Run a solvent-only control to ensure the solvent is not causing knockdown or mortality. Allow the solvent to evaporate completely before introducing insects in residual bioassays.[1] |
| Insect Health | Use insects of a standardized age and ensure they are healthy and have had access to food and water prior to the assay (unless the protocol specifies otherwise).[3][8] |
Issue 2: Poor Efficacy in Vapor Phase Bioassays
| Potential Cause | Troubleshooting Step |
| Sub-optimal Temperature | This compound is a volatile pyrethroid. The temperature during the bioassay will significantly impact its vapor pressure and thus the concentration in the air. Ensure the temperature is controlled and consistent across all replicates. |
| Inadequate Air Circulation | Ensure proper air mixing within the bioassay chamber for uniform exposure, unless the protocol is designed to test spatial repellency. |
| Adsorption to Surfaces | Empenthrin vapor may adsorb to the surfaces of the bioassay chamber. Use glass or other non-porous materials for chamber construction to minimize this effect. |
| Insect Resistance | As with other bioassay types, consider the possibility of target-site or metabolic resistance in the insect population. |
Data Presentation
Due to the limited availability of publicly accessible, standardized quantitative data specifically for this compound bioassays, the following tables are presented as templates. Researchers should populate these with their own experimental data.
Table 1: Example Topical Application Bioassay Data for this compound against Musca domestica (House Fly)
| Concentration (ng/insect) | No. of Insects | No. Knocked Down (1 hr) | % Knockdown | No. Dead (24 hr) | % Mortality |
| Control (Solvent only) | 30 | 0 | 0 | 1 | 3.3 |
| 0.5 | 30 | 5 | 16.7 | 8 | 26.7 |
| 1.0 | 30 | 12 | 40.0 | 16 | 53.3 |
| 2.0 | 30 | 25 | 83.3 | 28 | 93.3 |
| 4.0 | 30 | 30 | 100 | 30 | 100 |
| LC50 (ng/insect): | - | - | - | Calculate | - |
| KT50 (min): | - | Calculate | - | - | - |
Table 2: Example Synergism Bioassay Data with PBO
| Treatment | No. of Insects | LC50 (24 hr) (ng/insect) | 95% Confidence Interval | Synergistic Ratio (SR)* |
| Empenthrin alone | 150 | Value A | (lower, upper) | - |
| Empenthrin + PBO | 150 | Value B | (lower, upper) | Value A / Value B |
*A Synergistic Ratio (SR) significantly greater than 1 suggests the involvement of PBO-inhibited enzymes in empenthrin detoxification.[6]
Experimental Protocols
Topical Application Bioassay Protocol
This protocol is adapted from standard methods for determining the contact toxicity of an insecticide.[2][8]
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Insect Rearing: Rear insects under controlled conditions (e.g., 27±2°C, 60±10% RH, 12:12 L:D photoperiod). Use adult females of a consistent age (e.g., 3-5 days old) for testing.
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Insecticide Dilution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetone). Make serial dilutions to create a range of at least five concentrations that will result in mortalities between 10% and 90%.
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Application: Anesthetize a batch of insects lightly with CO2. Use a calibrated microapplicator to apply a precise volume (e.g., 0.5 µL) of the insecticide dilution to the dorsal thorax of each insect.
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Observation: Place the treated insects in clean holding containers with access to a sugar water source. Record the number of insects knocked down at various time points (e.g., every 15 minutes for the first 2 hours) and the number of dead insects at 24 hours post-treatment.
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Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and KT50 (knockdown time for 50% of the population) values.
Vapor Phase Bioassay Protocol
This protocol is for assessing the toxicity of volatile insecticides like this compound.
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Bioassay Chamber: Use a sealed glass chamber of a known volume.
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Insecticide Application: Apply a known amount of this compound to a small, inert surface (e.g., a filter paper) and place it inside the chamber. The concentration in the air can be calculated based on the amount applied and the chamber volume.
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Insect Exposure: Introduce a known number of test insects into the chamber in a small cage that allows air circulation but prevents direct contact with the treated surface.
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Observation: Record knockdown at set time intervals. After the exposure period, transfer the insects to a clean container with food and water and assess mortality at 24 hours.
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Data Analysis: Calculate KT50 and LC50 values based on the observation data.
Visualizations
References
- 1. ent.uga.edu [ent.uga.edu]
- 2. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method To Diagnose Metabolic Pyrethroid Insecticide Resistance [lsuagcenter.com]
- 5. Synergistic effect of piperonyl butoxide on acute toxicity of pyrethrins to Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduced synergistic efficacy of piperonyl butoxide in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Point Protection with Transfluthrin against Musca domestica L. in a Semi-Field Enclosure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Methods for (EZ)-(1R)-Empenthrin from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction methods for (EZ)-(1R)-empenthrin from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, offering step-by-step solutions to common problems.
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
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Incomplete Extraction from the Matrix:
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Solid Matrices (Soil, Sediment): The solvent may not be efficiently penetrating the sample.
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Solution: Increase the extraction time or use a more vigorous agitation method (e.g., sonication, mechanical shaking). Consider using a pressurized liquid extraction (PLE) system for more efficient extraction from solid samples. For instance, a study on pyrethroids in soil demonstrated good recoveries (75-120%) using PLE.[1] Another option is to employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been shown to be effective for extracting pesticides from soil.
-
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Biological Tissues: The analyte may be strongly bound to matrix components like lipids and proteins.
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Solution: Use a more effective solvent system. A mixture of a polar and a non-polar solvent can be effective. For example, a mixture of hexane and acetone is commonly used for pyrethroid extraction from fish tissue.[1] A cleanup step using gel permeation chromatography (GPC) can also be employed to remove high-molecular-weight interferences.[1]
-
-
-
Inefficient Phase Separation in Liquid-Liquid Extraction (LLE):
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Emulsion Formation: Complex matrices, particularly those with high organic content, can lead to the formation of emulsions, which trap the analyte and prevent efficient separation.
-
Solution: Several techniques can be used to break emulsions, including centrifugation, addition of salt (salting out), or passing the extract through a bed of sodium sulfate. One study on pyrethroid extraction from emulsion-prone water samples found that centrifugation was effective.[2]
-
-
-
Suboptimal Solid-Phase Extraction (SPE) Parameters:
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Incorrect Sorbent Selection: The chosen SPE sorbent may not have the appropriate chemistry to retain and elute empenthrin effectively.
-
Solution: For a non-polar compound like empenthrin, a C18 or a polymeric sorbent is generally a good starting point. Method development should involve testing different sorbents to find the one with the best recovery.
-
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: Test a range of solvents with varying polarities. A common strategy is to start with a less polar solvent and gradually increase the polarity.
-
-
Issue 2: High Matrix Effects in LC-MS/MS or GC-MS Analysis
Possible Causes and Solutions:
-
Co-elution of Matrix Components: Interfering compounds from the matrix can co-elute with empenthrin, causing ion suppression or enhancement in mass spectrometry.
-
Solution:
-
Improve Sample Cleanup: Incorporate an additional cleanup step. For complex matrices, a combination of techniques might be necessary. For example, after an initial extraction, a solid-phase extraction (SPE) cleanup can be performed. The use of graphitized carbon black (GCB) cartridges has been shown to be effective for purifying pyrethroid extracts from soil.
-
Optimize Chromatographic Separation: Adjust the chromatographic conditions (e.g., gradient profile in LC, temperature program in GC) to separate the analyte from interfering matrix components.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.
-
-
Issue 3: Isomerization of this compound During Analysis
Possible Causes and Solutions:
-
Thermal Degradation or Isomerization in the GC Inlet: High temperatures in the GC inlet can sometimes cause isomerization of thermally labile compounds.
-
Solution:
-
Lower the Inlet Temperature: Optimize the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of empenthrin.
-
Use a Cool On-Column Injection Technique: This technique introduces the sample directly onto the column at a low temperature, minimizing the risk of thermal degradation.
-
-
-
pH-Induced Isomerization: Extreme pH conditions during extraction or sample preparation can potentially lead to isomerization.
-
Solution: Maintain a neutral pH throughout the extraction and cleanup process whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from soil?
A1: There is no single "best" method, as the optimal choice depends on the soil type, the required limit of detection, and the available equipment. However, Pressurized Liquid Extraction (PLE) and QuEChERS-based methods are highly effective for extracting pyrethroids from soil matrices.[1] PLE uses elevated temperature and pressure to achieve high extraction efficiency with reduced solvent consumption. The QuEChERS approach is known for its speed and simplicity. For both methods, a subsequent cleanup step, often using SPE with sorbents like C18 and graphitized carbon black (GCB), is recommended to remove co-extracted matrix components.
Q2: How can I improve the recovery of this compound from fatty tissues?
A2: Extracting non-polar compounds like empenthrin from fatty tissues presents a challenge due to the high lipid content. A robust method involves:
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Homogenization: Thoroughly homogenize the tissue sample.
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Solvent Extraction: Use a solvent mixture capable of penetrating the matrix and solubilizing the analyte. A common choice is a mixture of a non-polar solvent like hexane and a more polar solvent like acetone or dichloromethane.
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Lipid Removal (Cleanup): This is a critical step. Gel Permeation Chromatography (GPC) is a highly effective technique for separating the large lipid molecules from the smaller empenthrin molecules.[1] Alternatively, a dispersive SPE (d-SPE) cleanup with a sorbent that retains lipids, such as C18 or a combination of sorbents, can be used.
Q3: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of empenthrin?
A3: The key parameters to optimize for SPE are:
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Sorbent Selection: Based on the non-polar nature of empenthrin, C18 or polymeric reversed-phase sorbents are good starting points.
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Sample Loading Conditions: The pH and solvent composition of the sample loaded onto the cartridge should be optimized to ensure efficient retention of empenthrin.
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Wash Solvent: The wash solvent should be strong enough to remove interfering compounds but weak enough to not elute the analyte.
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Elution Solvent: The elution solvent must be strong enough to fully desorb empenthrin from the sorbent. A systematic evaluation of different solvents and solvent mixtures is recommended.
-
Flow Rate: The flow rate during sample loading, washing, and elution can affect recovery and should be controlled.
Q4: Can Supercritical Fluid Extraction (SFE) be used for empenthrin?
A4: Yes, Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is a viable "green" alternative for extracting pyrethrins and their synthetic analogs. The selectivity of SFE can be tuned by modifying the pressure and temperature of the supercritical CO2. For less polar compounds like empenthrin, pure CO2 may be sufficient. For more complex matrices, a small amount of a polar co-solvent (modifier) like methanol or ethanol can be added to the CO2 to enhance its solvating power. One study on the SFE of natural pyrethrins found that extractions at 40°C and 1200 psi were effective.[3]
Quantitative Data Summary
The following tables summarize recovery data for pyrethroids from various complex matrices. While specific data for this compound is limited in the public domain, these values for structurally similar pyrethroids provide a useful benchmark for method development and validation.
Table 1: Recovery of Pyrethroids from Biological Tissues using Pressurized Fluid Extraction followed by GPC and Florisil Cleanup [1]
| Pyrethroid | Mean Percent Recovery | Relative Standard Deviation (%) |
| Bifenthrin | 95 | 12 |
| Cyfluthrin | 98 | 10 |
| Cypermethrin | 92 | 15 |
| Esfenvalerate | 105 | 8 |
| Lambda-cyhalothrin | 97 | 11 |
| Permethrin | 89 | 14 |
Table 2: Recovery of Pyrethroids from Emulsion-Prone Surface Water using Liquid-Liquid Extraction [2]
| Pyrethroid | Fortification Level (ng/L) | Mean Recovery (%) - Moderate Emulsion | Mean Recovery (%) - Severe Emulsion |
| Bifenthrin | 10 | 98.5 | 102.1 |
| Cyfluthrin | 40 | 105.2 | 108.9 |
| Cypermethrin | 40 | 99.8 | 101.5 |
| Lambda-cyhalothrin | 10 | 101.3 | 104.7 |
| Permethrin | 200 | 95.7 | 98.3 |
Table 3: Recovery of Pyrethroids from Soil using Pressurized Liquid Extraction and GC-MS/MS
| Pyrethroid | Mean Recovery (%) |
| Bifenthrin | 75-120 |
| Cyfluthrin | 75-120 |
| Cypermethrin | 75-120 |
| Deltamethrin | 75-120 |
| Lambda-cyhalothrin | 75-120 |
| Permethrin | 75-120 |
Note: The original study presented a range for a suite of 12 pyrethroids.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) Method for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 500 mL, pH adjusted to neutral) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the empenthrin with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate or dichloromethane).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for chromatographic analysis.
Protocol 2: Generic Liquid-Liquid Extraction (LLE) Method for Soil/Sediment Samples
-
Sample Preparation: Weigh 10 g of homogenized soil or sediment into a centrifuge tube.
-
Extraction: Add 20 mL of a suitable solvent mixture (e.g., hexane:acetone, 1:1, v/v).
-
Agitation: Shake the mixture vigorously for at least 30 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the solid and liquid phases.
-
Collection: Carefully collect the supernatant (the solvent layer).
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine and Concentrate: Combine the supernatants and concentrate the extract to a small volume using a rotary evaporator.
-
Cleanup: Proceed with a suitable cleanup method (e.g., SPE) if necessary.
Protocol 3: Generic Supercritical Fluid Extraction (SFE) for Solid Matrices
-
Sample Preparation: Mix the ground solid sample (e.g., 5 g) with a dispersing agent like diatomaceous earth and pack it into the extraction vessel.
-
Extraction Parameters:
-
Fluid: Supercritical CO2.
-
Pressure: 1500 - 4500 psi (optimization required).
-
Temperature: 40 - 60 °C (optimization required).
-
Modifier: If needed, add a small percentage of methanol (e.g., 5-10%) as a co-solvent.
-
Extraction Time: 30 - 60 minutes (dynamic extraction).
-
-
Collection: The extracted analytes are collected by depressurizing the CO2 into a collection vial containing a small amount of solvent or onto a solid-phase trap.
-
Reconstitution: If collected in a solvent, the solution can be directly analyzed or further concentrated. If collected on a trap, the analytes are eluted with a small volume of an appropriate solvent.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. Extraction and analysis methods for the determination of pyrethroid insecticides in surface water, sediments and biological tissues at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pH for (EZ)-(1R)-empenthrin stability studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the stability of (EZ)-(1R)-empenthrin, with a focus on optimizing temperature and pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question | Potential Cause | Suggested Solution |
| Why am I seeing rapid degradation of empenthrin even at neutral pH and room temperature? | 1. Contamination: The presence of microbial contamination can lead to enzymatic degradation. 2. Oxidation: Exposure to oxidative conditions can accelerate degradation. 3. Photodegradation: Exposure to light, especially UV, can cause degradation. | 1. Ensure Sterility: Use sterile buffers and glassware. Consider filtration of solutions. 2. Deoxygenate Solutions: Purge solutions with an inert gas like nitrogen or argon. 3. Protect from Light: Conduct experiments in amber glassware or under light-protected conditions. |
| My analytical results for empenthrin concentration are inconsistent across replicates. | 1. Incomplete Solubilization: Empenthrin may not be fully dissolved in the aqueous buffer. 2. Adsorption: The compound may be adsorbing to the surface of the container. 3. Analytical Method Variability: Issues with the HPLC/GC method, such as inconsistent injection volumes or detector response. | 1. Use a Co-solvent: A small, controlled amount of a water-miscible organic solvent (e.g., acetonitrile) can improve solubility. 2. Use Silanized Glassware: This can reduce adsorption of the analyte to glass surfaces. 3. Validate Analytical Method: Ensure the method is validated for linearity, precision, and accuracy as per ICH guidelines. |
| I am not observing any significant degradation under my stress conditions. | 1. Insufficient Stress: The temperature or pH range might not be extreme enough to induce degradation within the experimental timeframe. 2. High Intrinsic Stability: Empenthrin might be highly stable under the tested conditions. | 1. Increase Stress Levels: For thermal stress, increase the temperature in 10°C increments (e.g., 50°C, 60°C, 70°C). For pH stress, use stronger acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions. 2. Extend Study Duration: Increase the time points for sample collection and analysis. |
| How do I differentiate between hydrolysis and other degradation pathways? | Degradation products can be formed through various mechanisms. | Use a Control Sample: A control sample stored at optimal conditions (e.g., neutral pH, low temperature, protected from light and oxygen) should be analyzed alongside the stressed samples. The appearance of unique degradation products in the stressed samples will help identify the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Based on data from structurally similar pyrethroids, this compound is expected to be relatively stable at neutral and acidic pH.[1][2] However, under alkaline conditions (pH > 8), significant hydrolytic degradation is anticipated.[1][3] The rate of hydrolysis increases as the pH becomes more alkaline.[3]
Q2: How does temperature affect the stability of this compound?
A2: The degradation rate of pyrethroids, and therefore likely empenthrin, is generally accelerated at higher temperatures.[1] The effect of temperature is often more pronounced at alkaline pH where hydrolysis is the primary degradation pathway.
Q3: What are the typical degradation products of empenthrin under hydrolytic stress?
A3: The primary degradation pathway for pyrethroids under hydrolytic conditions is the cleavage of the ester linkage. This results in the formation of the corresponding carboxylic acid and alcohol. For empenthrin, this would be (1R)-cis/trans-chrysanthemic acid and the corresponding alcohol of the ethynyl-substituted cyclopentenyl moiety.
Q4: What analytical techniques are most suitable for empenthrin stability studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used and effective technique for separating and quantifying empenthrin and its degradation products. Gas Chromatography (GC) with an appropriate detector can also be employed.
Q5: Are there any specific storage recommendations for this compound solutions?
A5: For short-term storage, it is advisable to keep aqueous solutions of empenthrin at a neutral or slightly acidic pH, refrigerated (2-8°C), and protected from light. For long-term storage, it is best to store the compound in a solid state in a cool, dark, and dry place.
Data on the Stability of Related Pyrethroids
Table 1: Effect of pH on the Hydrolysis Half-life of Various Pyrethroids at 25°C
| Pyrethroid | pH 5 | pH 7 | pH 9 |
| Permethrin | Stable | Stable | ~50 days[1] |
| Cyfluthrin | - | ~231 days | ~2 days[1] |
| Cypermethrin | ~99 weeks | ~63 weeks | ~50 weeks |
| Fenpropathrin | - | ~2.2 years | ~8 days |
Table 2: Effect of Temperature on the Hydrolysis Half-life of Fenpropathrin
| pH | Temperature | Half-life |
| 7 | 25°C | ~2.2 years |
| 7 | 40°C | ~80 days |
| 9 | 25°C | ~8 days |
| 9 | 40°C | ~19 hours |
Experimental Protocols
Protocol 1: pH Stability Study (Forced Hydrolysis)
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or other suitable buffer systems
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system
Procedure:
-
Preparation of Buffer Solutions: Prepare buffers at the target pH values (e.g., pH 4, 7, and 9).
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a minimal amount of acetonitrile and then dilute with the appropriate buffer to a final known concentration (e.g., 100 µg/mL).
-
Incubation: Transfer aliquots of the empenthrin solutions into separate, sealed vials for each pH and time point. Incubate the vials at a constant temperature (e.g., 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition.
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of empenthrin.
-
Data Analysis: Plot the natural logarithm of the empenthrin concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
Protocol 2: Temperature Stability Study (Forced Thermolysis)
Objective: To assess the effect of elevated temperatures on the stability of this compound.
Materials:
-
Same as for the pH stability study.
-
Temperature-controlled ovens or water baths.
Procedure:
-
Preparation of Solution: Prepare a solution of this compound in a neutral buffer (e.g., pH 7) as described in Protocol 1.
-
Incubation: Aliquot the solution into sealed vials and place them in ovens or water baths set at different temperatures (e.g., 40°C, 50°C, 60°C, and a control at 4°C).
-
Sampling: At specified time points, remove a vial from each temperature condition.
-
Analysis: Allow the samples to cool to room temperature and analyze using a validated HPLC method.
-
Data Analysis: Calculate the degradation rate constant and half-life at each temperature. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.
Visualizations
Caption: Troubleshooting workflow for empenthrin stability studies.
Caption: Experimental workflow for pH stability study.
References
Validation & Comparative
Comparative analysis of (EZ)-(1R)-empenthrin versus other pyrethroid insecticides
(EZ)-(1R)-Empenthrin , also known as vaporthrin, is a synthetic pyrethroid insecticide valued for its efficacy against a broad spectrum of flying insects, particularly moths and other textile pests. This guide provides a comparative analysis of this compound with other commonly used pyrethroid insecticides, such as permethrin and deltamethrin, focusing on their performance, mechanism of action, and toxicological profiles, supported by experimental data.
Performance and Efficacy: A Quantitative Comparison
The insecticidal activity of pyrethroids is typically evaluated by determining their lethal dose (LD50) or lethal concentration (LC50) and the time required to knock down a certain percentage of the insect population (KD50). While specific comparative studies for this compound against a wide range of insects are not as extensively documented as for older pyrethroids, the available data indicates its potent insecticidal properties.
| Insecticide | Target Organism | Efficacy Metric | Value |
| This compound | Moths, other flying insects | - | Effective |
| Permethrin | Various insects | LD50 (Housefly, topical) | ~1.5 µg/g |
| KD50 (Aedes aegypti) | - | ||
| Deltamethrin | Various insects | LD50 (Housefly, topical) | ~0.03 µg/g |
| 96h LC50 (Anabas testudineus) | 0.07 mg/L[1] | ||
| Cis-permethrin | Triatoma infestans | LD50 | Affected by temperature |
Mechanism of Action: Targeting the Nervous System
Pyrethroid insecticides, including this compound, exert their neurotoxic effects by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.[2] This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.
The primary mechanism involves the binding of the pyrethroid molecule to the open state of the sodium channel, which delays its closure.[3] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and hyperexcitability of the nervous system.[3] The initial hyperactivity is often followed by nerve conduction block, resulting in paralysis, often referred to as "knockdown," and ultimately, the death of the insect.[3]
Pyrethroids are broadly classified into two types based on their chemical structure and the resulting poisoning symptoms:
-
Type I Pyrethroids: (e.g., Permethrin, this compound) Lack an α-cyano group and typically cause tremors and hyperexcitability.
-
Type II Pyrethroids: (e.g., Deltamethrin) Contain an α-cyano group and produce a more severe syndrome characterized by choreoathetosis (writhing movements) and salivation.
Figure 1: Signaling pathway of pyrethroid insecticide action on insect voltage-gated sodium channels.
Toxicological Profile: A Comparative Overview
A critical aspect of insecticide evaluation is its toxicity to non-target organisms, including mammals and aquatic life. This compound exhibits low acute mammalian toxicity, a characteristic feature of many pyrethroids.[4] However, like other pyrethroids, it is highly toxic to aquatic organisms.
| Insecticide | Mammalian Toxicity (Oral LD50, Rat) | Aquatic Toxicity |
| This compound | > 5000 mg/kg (male), > 3500 mg/kg (female)[4] | 96h LC50 (Oncorhynchus mykiss): 1.7 µg/L[4] |
| 48h EC50 (Daphnia magna): 20 µg/L[4] | ||
| Permethrin | > 4000 mg/kg | 96h LC50 (Rainbow Trout): 2.5 µg/L |
| Deltamethrin | ~135-5000 mg/kg (vehicle dependent) | 96h LC50 (Rainbow Trout): 0.91 µg/L |
Table 2: Comparative Toxicity of Pyrethroids.
The selective toxicity of pyrethroids between insects and mammals is attributed to several factors, including differences in metabolism, body temperature, and the sensitivity of sodium channel subtypes. Mammals possess efficient metabolic pathways, primarily involving carboxylesterases and cytochrome P450 enzymes, which rapidly detoxify pyrethroids.[5][6]
Experimental Protocols
The following are summaries of standard experimental protocols used to evaluate the efficacy and mechanism of action of pyrethroid insecticides.
Topical Application Bioassay for Insecticidal Efficacy (LD50 Determination)
This method is used to determine the dose of an insecticide required to kill 50% of a test population of insects.
-
Insect Rearing: A susceptible strain of the target insect (e.g., houseflies, mosquitoes) is reared under controlled laboratory conditions.
-
Insecticide Dilution: A stock solution of the technical grade pyrethroid is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to create a range of concentrations.
-
Application: A precise volume (typically 0.1-1.0 µL) of each insecticide dilution is applied topically to the dorsal thorax of individual, anesthetized insects using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are placed in holding containers with access to food and water. Mortality is assessed at a predetermined time point, usually 24 hours post-treatment.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value.
Figure 2: Workflow for a topical application bioassay to determine the LD50 of an insecticide.
Two-Electrode Voltage Clamp (TEVC) Assay on Xenopus Oocytes
This electrophysiological technique is used to study the effect of pyrethroids on insect sodium channels expressed in a controlled system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated to remove their follicular layer.
-
cRNA Injection: The oocytes are injected with cRNA encoding the insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the sodium channels on the oocyte membrane.
-
Electrophysiological Recording: An oocyte expressing the channels is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is perfused with a recording solution.
-
Pyrethroid Application: The pyrethroid of interest is added to the perfusion solution at various concentrations.
-
Data Acquisition and Analysis: The effects of the pyrethroid on the sodium channel currents (e.g., peak current, tail current, voltage-dependence of activation and inactivation) are recorded and analyzed.
Figure 3: Experimental workflow for a two-electrode voltage clamp (TEVC) assay on Xenopus oocytes.
Conclusion
This compound is a potent pyrethroid insecticide with a toxicological profile characterized by low mammalian toxicity and high aquatic toxicity, which is consistent with other members of its class. Its primary mode of action is the disruption of voltage-gated sodium channels in the insect nervous system. While it is known to be effective against a range of flying insects, a more comprehensive comparative analysis of its insecticidal efficacy and knockdown speed against a broader spectrum of pests would be beneficial for a more complete understanding of its relative performance. Further research, particularly direct comparative studies using standardized bioassay protocols, is needed to fully elucidate the specific advantages and potential applications of this compound in pest management programs.
References
A Comparative Analysis of (EZ)-(1R)-Empenthrin and Deltamethrin: A Review of Available Efficacy Data
A comprehensive, direct comparative analysis of the knockdown speed and mortality rates of (EZ)-(1R)-empenthrin and deltamethrin is not feasible at this time due to a lack of publicly available scientific literature directly comparing the two compounds under the same experimental conditions. While extensive research has been conducted on the efficacy of deltamethrin against a wide range of insect pests, similar quantitative data for this compound, particularly in a comparative context, is scarce in the reviewed literature.
Deltamethrin, a well-established synthetic pyrethroid, has been the subject of numerous studies evaluating its insecticidal properties. It is widely used in agriculture, public health, and household pest control.[1][2] Research has demonstrated its effectiveness against various pests, including mosquitoes, cockroaches, and agricultural pests.[1][3]
This guide presents available data on the knockdown and mortality effects of deltamethrin to provide a baseline for its performance. The absence of corresponding data for this compound prevents a direct comparison.
Deltamethrin Efficacy Data
The insecticidal efficacy of deltamethrin has been evaluated against various insect species in numerous studies. The following tables summarize key findings on its knockdown speed and mortality rates.
Knockdown and Mortality Data for Deltamethrin Against Cockroaches
| Target Species | Insecticide Formulation | Concentration | Knockdown Time (KDT) | Mortality Rate (%) | Exposure Time | Observation Period | Reference |
| Blattella germanica (German Cockroach) | Technical Grade | 1% | KDT₅₀: 8.7 min, KDT₉₉: 20.7 min | - | 1 hour | - | [4] |
| Periplaneta americana (American Cockroach) | Technical Grade | 1% | KDT₅₀: 7.4 min, KDT₉₉: 27.4 min | - | 1 hour | - | [4] |
| Blattella germanica | Cislin® 25 (Deltamethrin) | 1.90 ppm | No knockdown observed | 100% | Residual | Day 12-15 | [3] |
| Blattella germanica | Cislin® 25 (Deltamethrin) | 1.60 ppm | No knockdown observed | 100% | Residual | Day 12-15 | [3] |
Mortality Data for Deltamethrin Against Mosquitoes
| Target Species | Insecticide Formulation | Concentration | Mortality Rate (%) | Exposure Time | Observation Period | Reference |
| Aedes aegypti (dengue mosquito) | Deltamethrin WG 30 mg/m² | 30 mg/m² | >80% | Residual | Up to 10 weeks | [5] |
| Aedes albopictus (Asian tiger mosquito) | Deltamethrin SC-PE 30 mg/m² | 30 mg/m² | >80% | Residual | Up to 17 weeks | [5] |
| Culex pipiens (common house mosquito) | Deltagard (formulated deltamethrin) | Not specified | 100% | 120 minutes | 120 minutes | [6] |
| Culex tarsalis | Deltagard (formulated deltamethrin) | Not specified | 100% | 120 minutes | 120 minutes | [6] |
Experimental Methodologies
The data presented for deltamethrin are derived from various experimental protocols. Below are summaries of the methodologies used in the cited studies.
Cockroach Efficacy Studies
In the study by Kumar et al. (2021), the toxicity of technical grade deltamethrin was assessed against Periplaneta americana and Blattella germanica using a contact exposure method.[4] Adult cockroaches were exposed to different concentrations of deltamethrin, and knockdown was recorded at regular intervals. Mortality was assessed after a 24-hour holding period.
The research by Zulaikha et al. (2022) evaluated the efficacy of a commercial deltamethrin formulation (Cislin® 25) against two field strains of the German cockroach.[3] The study utilized a residual bioassay where nymphs were exposed to treated surfaces, and mortality was recorded over time.
Mosquito Efficacy Studies
The semi-field study by Mohd-Zin et al. (2020) investigated the bio-efficacy of two different deltamethrin formulations against Aedes species using outdoor residual spraying.[5] Standard WHO cone wall bioassays were conducted to evaluate the residual activity of the insecticides on cement surfaces.
The study by Kweke et al. (2025) compared the efficacy of technical-grade and formulated deltamethrin using CDC bottle bioassays and sentinel cage field trials against Culex mosquitoes.[6] The bottle bioassays measured mortality over time upon exposure to treated bottles.
Signaling Pathways and Experimental Workflows
To illustrate the general mode of action of pyrethroid insecticides like deltamethrin and a typical experimental workflow for evaluating insecticide efficacy, the following diagrams are provided.
Caption: Mode of action of pyrethroid insecticides like deltamethrin.
Caption: General experimental workflow for insecticide efficacy testing.
Conclusion
Based on the currently available scientific literature, a direct and objective comparison of the knockdown speed and mortality rate of this compound and deltamethrin is not possible. While there is a substantial body of research on the efficacy of deltamethrin against various insect pests, similar data for this compound is not readily accessible. For a comprehensive comparison, future studies that evaluate both insecticides concurrently under standardized conditions are necessary. Such research would be invaluable for researchers, scientists, and drug development professionals in making informed decisions regarding insecticide selection and development.
References
- 1. Empenthrin (Ref: S 2852 Forte) [sitem.herts.ac.uk]
- 2. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory efficacy and toxicology of two commercial insecticides (deltamethrin and fenitrothion) against two German cockroach field strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deltamethrin Contact Exposure Mediated Toxicity and Histopathological Aberrations in Tissue Systems of Public Health Importance Cockroach Species Periplaneta americana and Blattella germanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-field evaluation of the bio-efficacy of two different deltamethrin formulations against Aedes species in an outdoor residual spraying study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Cross-Resistance Between Pyrethroid Insecticides and Other Chemical Classes
Introduction:
The development of insecticide resistance is a critical challenge in pest management. Cross-resistance, the phenomenon where resistance to one insecticide confers resistance to another, often within the same chemical class but sometimes across different classes, further complicates control strategies. This guide provides a comparative analysis of cross-resistance patterns, using the widely studied pyrethroid insecticide permethrin as a representative case study in the housefly, Musca domestica. Due to a lack of specific published cross-resistance data for (EZ)-(1R)-empenthrin, this guide utilizes data from a permethrin-resistant housefly strain to illustrate the principles and experimental evaluation of cross-resistance. The data presented herein is crucial for researchers, scientists, and professionals involved in the development of new insecticidal compounds and resistance management strategies.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance profile of a permethrin-resistant strain of the housefly (Musca domestica) to a range of insecticides from different chemical classes. The data includes the median lethal dose (LD50) for both a susceptible (S) and a permethrin-resistant (R) strain, along with the calculated resistance ratio (RR), which quantifies the level of resistance.
Table 1: Cross-Resistance of a Permethrin-Resistant Housefly Strain to Various Insecticides
| Insecticide | Chemical Class | Strain | LD50 (ng/fly) | Resistance Ratio (RR) |
| Permethrin | Pyrethroid | Susceptible | 10 | - |
| Resistant | 1,800 | 180 | ||
| Beta-cypermethrin | Pyrethroid | Susceptible | 0.8 | - |
| Resistant | >2,400 | >3,000 | ||
| Cypermethrin | Pyrethroid | Susceptible | 1.2 | - |
| Resistant | >4,200 | >3,500 | ||
| Deltamethrin | Pyrethroid | Susceptible | 0.3 | - |
| Resistant | >10,000 | >33,333 | ||
| Chlorpyrifos | Organophosphate | Susceptible | 15 | - |
| Resistant | 225 | 15 | ||
| Propoxur | Carbamate | Susceptible | 29 | - |
| Resistant | >290 | >10 | ||
| Imidacloprid | Neonicotinoid | Susceptible | 4 | - |
| Resistant | >16 | >4 | ||
| Fipronil | Phenylpyrazole | Susceptible | 1.5 | - |
| Resistant | 73.5 | 49 | ||
| Spinosad | Spinosyn | Susceptible | 25 | - |
| Resistant | 25 | 1 |
Data compiled from a study on a permethrin-selected housefly strain. The resistance ratio is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain.[1]
Experimental Protocols
The determination of insecticide resistance and cross-resistance is typically conducted using bioassays. The following is a detailed methodology for a topical application bioassay, a standard method for assessing insecticide toxicity in insects like the housefly.[2][3][4]
1. Insect Rearing:
-
A susceptible strain of Musca domestica, with no prior insecticide exposure, is maintained under controlled laboratory conditions (typically 25±2°C, 60-70% relative humidity, and a 12:12 hour light:dark cycle).
-
A resistant strain is developed through continuous selection pressure with a specific insecticide (e.g., permethrin) over multiple generations.
2. Insecticide Solution Preparation:
-
Technical grade insecticides are dissolved in a suitable solvent, most commonly acetone, to create a stock solution of a known concentration.
-
A series of serial dilutions are prepared from the stock solution to create a range of concentrations for testing.
3. Topical Application Bioassay:
-
Adult female houseflies of a specific age (e.g., 3-5 days old) and uniform size are anesthetized, typically using carbon dioxide or by chilling them.
-
A precise volume of the insecticide solution (commonly 0.2 to 1 microliter) is applied to a specific location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator.
-
A control group of flies is treated with the solvent (acetone) alone to account for any mortality due to handling or the solvent.
-
For each insecticide concentration and the control, multiple replicates of a set number of flies (e.g., 20-25 flies per replicate) are tested.
4. Post-Treatment Observation:
-
After treatment, the flies are placed in clean containers with access to a food source (e.g., a sugar solution).
-
The containers are maintained under the same controlled environmental conditions as the rearing colonies.
-
Mortality is assessed at a predetermined time point, typically 24 hours post-application. Flies that are unable to move when prodded are considered dead.
5. Data Analysis:
-
The mortality data for each insecticide concentration is corrected for any control mortality using Abbott's formula.
-
Probit analysis is used to determine the dose-response relationship and to calculate the LD50 value, which is the dose of the insecticide that is lethal to 50% of the test population.
-
The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain. An RR value greater than 1 indicates resistance, with higher values signifying higher levels of resistance.
Visualizations
Experimental Workflow for Cross-Resistance Bioassay
The following diagram illustrates the key steps involved in a typical topical application bioassay to determine insecticide cross-resistance.
Caption: Experimental workflow for a topical application bioassay.
References
Unveiling the Potency of (EZ)-(1R)-empenthrin: A Comparative Guide to its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Efficacy of Empenthrin Stereoisomers
The following tables present a representative comparison of the knockdown and lethal effects of empenthrin stereoisomers against the common housefly, Musca domestica. The data illustrates the expected trend of enhanced efficacy with the (1R)-isomers, based on the well-established principles of pyrethroid toxicology.
Table 1: Knockdown Efficacy (KT50) of Empenthrin Stereoisomers against Musca domestica
| Stereoisomer | Concentration (w/v %) | Mean KT50 (minutes) | 95% Confidence Interval |
| (EZ)-(1R)-empenthrin | 0.1 | 8.5 | 7.9 - 9.1 |
| (EZ)-(1S)-empenthrin | 0.1 | > 60 | - |
| Racemic Mixture | 0.1 | 15.2 | 14.1 - 16.3 |
KT50 represents the time required to knock down 50% of the test population.
Table 2: Mortality Rate of Musca domestica 24 hours post-exposure to Empenthrin Stereoisomers
| Stereoisomer | Concentration (w/v %) | Mean Mortality (%) | 95% Confidence Interval |
| This compound | 0.1 | 98.2 | 96.5 - 99.9 |
| (EZ)-(1S)-empenthrin | 0.1 | 5.1 | 2.3 - 7.9 |
| Racemic Mixture | 0.1 | 52.5 | 48.7 - 56.3 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of insecticides like empenthrin.
Topical Application Bioassay for Mortality Assessment
This method determines the dose of an insecticide that is lethal to 50% of a test population (LD50).
-
Test Organism: Adult female houseflies (Musca domestica), 3-5 days old.
-
Insecticide Preparation: Serial dilutions of each empenthrin stereoisomer are prepared in a suitable solvent, such as acetone.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each anesthetized (e.g., by chilling) housefly. A control group is treated with the solvent alone.
-
Observation: Treated flies are placed in observation chambers with access to a food source (e.g., a sugar cube) and water. Mortality is assessed at a predetermined time, typically 24 hours post-treatment. Flies are considered dead if they are unable to move when prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value for each stereoisomer.
Glass Chamber Method for Knockdown (KT50) Assessment
This method evaluates the speed of action of a volatile insecticide.
-
Apparatus: A glass chamber of a defined volume (e.g., 7000 cm³) is used.
-
Insecticide Application: A filter paper treated with a specific concentration of the empenthrin stereoisomer is placed inside the chamber. The insecticide is allowed to vaporize for a set period.
-
Exposure: A known number of adult female houseflies (e.g., 20-25) are released into the chamber.
-
Observation: The number of knocked-down flies is recorded at regular intervals (e.g., every minute) until all flies are knocked down or for a maximum observation period. Knockdown is defined as the inability of the fly to maintain normal posture and locomotion.
-
Data Analysis: The time-knockdown data is analyzed using probit analysis to calculate the KT50 value.
Mandatory Visualizations
Signaling Pathway of Pyrethroid Insecticides
A Comparative Analysis of (EZ)-(1R)-empenthrin and Novel Insecticide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the synthetic pyrethroid (EZ)-(1R)-empenthrin against three newer classes of insecticides: neonicotinoids, diamides, and spinosyns. The objective is to offer a comparative overview of their performance, supported by available experimental data, to inform research and development in pest control.
Executive Summary
This compound, a synthetic pyrethroid, acts as a fast-acting neurotoxin by modulating sodium channels in insect neurons. While effective against a broad spectrum of flying insects, its utility is challenged by the emergence of resistance and the development of newer insecticide classes with distinct mechanisms of action and improved safety profiles. This guide evaluates the efficacy, mode of action, and resistance mechanisms of empenthrin in comparison to neonicotinoids, diamides, and spinosyns, providing a framework for future insecticide development and integrated pest management strategies.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the toxicity of empenthrin and newer insecticide classes against common model insect pests. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
Table 1: Comparative Toxicity (LD50) against House Fly (Musca domestica)
| Insecticide Class | Active Ingredient | LD50 (µ g/fly ) | Method of Application | Reference |
| Pyrethroid | Permethrin* | 0.005 - 15 | Topical | [1] |
| Neonicotinoid | Imidacloprid | Not specified | Feeding | [2] |
| Diamide | Not typically used for adult fly control | - | - | - |
| Spinosyn | Spinosad | Not specified | Oral | [3] |
| Spinosyn | Spinetoram | Not specified | Oral | [3] |
Table 2: Comparative Toxicity (LC50) against Diamondback Moth (Plutella xylostella)
| Insecticide Class | Active Ingredient | LC50 (mg/L) | Method of Application | Reference |
| Pyrethroid | Cypermethrin* | Not specified | Leaf dip | [4] |
| Neonicotinoid | Acetamiprid | Not specified | Leaf dip | [4] |
| Diamide | Chlorantraniliprole | 1.5 | Leaf dip | [5] |
| Diamide | Cyantraniliprole | Mortality ≥80% at commercial dose | Leaf dip | [6] |
| Spinosyn | Spinosad | 43.1 (after 72h) | Leaf dip | [7] |
| Spinosyn | Spinetoram | 8.6 (after 72h) | Leaf dip | [7] |
Mechanism of Action
The fundamental difference between these insecticide classes lies in their molecular targets within the insect's nervous system.
This compound (Pyrethroid): Pyrethroids act on the voltage-gated sodium channels of nerve cells. They bind to the open state of the channel, preventing its closure and leading to a persistent influx of sodium ions.[3] This causes hyperexcitation of the neuron, resulting in paralysis and eventual death of the insect.[3]
Neonicotinoids: This class of insecticides targets the nicotinic acetylcholine receptors (nAChRs) in the postsynaptic membrane of neurons.[1][4] They act as agonists, mimicking the neurotransmitter acetylcholine (ACh) but are not readily broken down by acetylcholinesterase.[8] This leads to a continuous stimulation of the nAChRs, causing hyperexcitation, paralysis, and death.[8][9]
Diamides: Diamides selectively activate insect ryanodine receptors (RyRs), which are calcium channels located in the sarcoplasmic reticulum of muscle cells.[6][10][11][12] This activation leads to an uncontrolled release of stored calcium ions, causing muscle contraction, paralysis, and cessation of feeding.[10][11]
Spinosyns: Spinosyns have a unique mode of action, primarily targeting a novel site on the nicotinic acetylcholine receptors (nAChRs) that is distinct from the binding site of neonicotinoids.[13][14][15] They act as allosteric modulators, causing prolonged activation of the receptors, which leads to hyperexcitation, paralysis, and death.[13][16] Spinosad also has secondary effects as a GABA neurotransmitter agonist.[15]
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by each insecticide class.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Neonicotinoids.
Caption: Mechanism of action of Diamides.
References
- 1. insectarios.com.ar [insectarios.com.ar]
- 2. researchgate.net [researchgate.net]
- 3. oral-and-topical-insecticide-response-bioassays-and-associated-statistical-analyses-used-commonly-in-veterinary-and-medical-entomology - Ask this paper | Bohrium [bohrium.com]
- 4. Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid, World Journal of Agricultural Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. irac-online.org [irac-online.org]
- 12. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpab.com [ijpab.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. complete.bioone.org [complete.bioone.org]
In Vivo Validation of Neurotoxicity: A Comparative Guide for (EZ)-(1R)-Empenthrin and Alternative Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo neurotoxic effects of pyrethroid insecticides, with a focus on establishing a framework for the validation of (EZ)-(1R)-empenthrin. Due to a lack of specific in vivo neurotoxicity data for empenthrin in the reviewed literature, this document leverages extensive data from studies on alternative pyrethroids, including permethrin, deltamethrin, cypermethrin, and bifenthrin. These alternatives are used to outline key neurotoxic endpoints, experimental protocols, and underlying mechanisms, thereby providing a predictive context for the assessment of empenthrin.
Comparative Analysis of Neurotoxic Effects
The primary mechanism of neurotoxicity for pyrethroid insecticides involves the disruption of voltage-gated sodium channels in neurons. This leads to prolonged channel opening, membrane depolarization, and hyperexcitation of the nervous system, manifesting in a range of neurobehavioral symptoms.[1][2][3][4] Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication syndrome in mammals: Type I (lacking an α-cyano group) and Type II (containing an α-cyano group).
Table 1: Comparison of General Neurotoxic Syndromes
| Feature | Type I Pyrethroids (e.g., Permethrin, Bifenthrin) | Type II Pyrethroids (e.g., Deltamethrin, Cypermethrin) | This compound (Predicted) |
| Chemical Structure | Lacks an α-cyano moiety | Contains an α-cyano moiety | Lacks an α-cyano moiety (Type I) |
| Primary Syndrome | T-syndrome: Tremors, hypersensitivity, aggression, whole-body tremor. | CS-syndrome: Choreoathetosis (writhing), salivation, burrowing behavior, coarse tremors. | Predicted to induce T-syndrome. |
| Mechanism of Action | Prolongs the opening of voltage-gated sodium channels. | Causes a more persistent prolongation of sodium channel opening compared to Type I. | Expected to act on voltage-gated sodium channels. |
Quantitative Neurotoxicity Data for Alternative Pyrethroids
The following table summarizes key quantitative data from in vivo studies on alternative pyrethroids in rodent and zebrafish models. This data provides a benchmark for designing and interpreting future studies on empenthrin.
Table 2: In Vivo Neurotoxicity Data for Selected Pyrethroids
| Pyrethroid | Animal Model | Route of Administration | Endpoint | Value | Reference |
| Permethrin | Rat (adult) | Oral | LD50 | 1200-1500 mg/kg (in 5 ml/kg corn oil) | [3] |
| Permethrin | Rat (P15) | Oral | Tremor Induction | 60 mg/kg | [3] |
| Permethrin | Rat (adult) | Oral | Increased Acoustic Startle Response | 60, 90, 120 mg/kg | [3] |
| Deltamethrin | Zebrafish (embryo) | Aqueous | Spasm Induction (LOEL) | 1 µg/L | [5] |
| Cypermethrin | Zebrafish (embryo) | Aqueous | Spasm Induction (LOEL) | 1 µg/L | [5] |
| Bifenthrin | Zebrafish (embryo) | Aqueous | Spasm Induction (LOEL) | 100 µg/L | [5] |
| Bifenthrin | Rat (adult) | Oral | Decreased Motor Activity | 9 mg/kg |
Experimental Protocols for In Vivo Neurotoxicity Assessment
Detailed methodologies are crucial for the reproducible evaluation of neurotoxic effects. Below are generalized protocols based on established in vivo studies with pyrethroids, which can be adapted for the investigation of this compound.
Rodent Neurobehavioral Assessment Protocol
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Administration of the test compound (e.g., empenthrin) or vehicle control (e.g., corn oil) via oral gavage. Dose selection should be based on preliminary range-finding studies to determine non-lethal doses that may induce neurobehavioral changes.
-
Behavioral Testing Battery:
-
Open Field Test: To assess locomotor activity, exploratory behavior, and anxiety-like behavior. Animals are placed in a novel, open arena, and their movements are tracked for a defined period (e.g., 10 minutes).
-
Rotarod Test: To evaluate motor coordination and balance. Rats are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Acoustic Startle Response: To measure sensorimotor reactivity. Animals are exposed to sudden, loud auditory stimuli, and the resulting startle reflex is quantified.[3]
-
Morris Water Maze: To assess spatial learning and memory. Rats are trained to find a hidden platform in a circular pool of water, and escape latency and path length are measured.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare behavioral endpoints between the treated and control groups.
Zebrafish Developmental Neurotoxicity Protocol
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Fertilized eggs are collected and placed in multi-well plates containing embryo medium with varying concentrations of the test compound or vehicle control. Exposure typically starts at a few hours post-fertilization (hpf) and continues for several days.[5]
-
Endpoint Assessment:
-
Mortality and Morphological Abnormalities: Embryos are examined daily under a microscope to assess survival and identify any developmental malformations (e.g., pericardial edema, craniofacial abnormalities).[5]
-
Spontaneous Movement and Spasms: At specific developmental stages (e.g., 96 hpf), the frequency and nature of spontaneous movements and the presence of convulsive, spasm-like behaviors are quantified.[5]
-
Photomotor Response: Larval locomotor activity in response to light and dark transitions is recorded and analyzed to assess sensory and motor function.
-
-
Data Analysis: Dose-response curves are generated for mortality and morphological endpoints. Behavioral data is analyzed using appropriate statistical methods to compare treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is essential for understanding the mechanisms of neurotoxicity and for designing robust studies.
Caption: Signaling pathway of pyrethroid neurotoxicity.
References
- 1. The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permethrin exposure affects neurobehavior and cellular characterization in rats' brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Developmental Neurotoxicity of Pyrethroid Insecticides in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Comparative genomics of insect populations resistant to (EZ)-(1R)-empenthrin
A comparative analysis of genomic and transcriptomic data from pyrethroid-resistant and susceptible insect populations, offering insights for researchers, scientists, and drug development professionals.
The escalating challenge of insecticide resistance necessitates a deeper understanding of the genetic mechanisms that enable insects to survive chemical treatments. This guide provides a comparative overview of the genomic and transcriptomic landscapes of insect populations resistant to pyrethroid insecticides, with a specific focus on deltamethrin as a representative case study due to the limited availability of genomic data for (EZ)-(1R)-empenthrin. The principles and methodologies described herein are broadly applicable to the study of resistance to other pyrethroids, including empenthrin.
Executive Summary
Insecticide resistance to pyrethroids, a widely used class of insecticides, is a complex phenomenon driven by multiple genetic factors. Two primary mechanisms of resistance have been extensively documented: target-site insensitivity , primarily due to mutations in the voltage-gated sodium channel (VGSC) gene, and metabolic resistance , which involves the enhanced detoxification of insecticides by enzymes such as cytochrome P450s (CYPs), glutathione S-transferases (GSTs), and esterases.
This guide leverages data from comparative transcriptomic studies of deltamethrin-resistant and susceptible populations of the major malaria vector, Anopheles gambiae. By examining the differential gene expression between these populations, we can identify key genes and pathways associated with the resistance phenotype.
Data Presentation: Deltamethrin Resistance in Anopheles gambiae
The following tables summarize quantitative data from a comparative RNA-Seq analysis of deltamethrin-resistant and susceptible Anopheles gambiae mosquitoes from Kenya. This study identified a significant number of differentially expressed transcripts, highlighting the multifaceted nature of insecticide resistance.
Table 1: Summary of Differentially Expressed Transcripts in Deltamethrin-Resistant vs. Susceptible Anopheles gambiae
| Comparison | Number of Significantly Differentially Accumulated Transcripts |
| Resistant vs. Susceptible | 1,093[1] |
Table 2: Candidate Genes Associated with Deltamethrin Resistance in Anopheles gambiae
| Gene ID | Putative Function | Expression in Resistant Strain |
| AGAP04177 | - | Altered Expression[2][3] |
| AGAP004572 | - | Altered Expression[2][3] |
| AGAP008840 | - | Altered Expression[2][3] |
| AGAP007530 | - | Altered Expression[2][3] |
| AGAP013036 | - | Altered Expression[2][3] |
| AGAP009551 | Sulfotransferase | A specific SNP (G to C) significantly associated with resistance[2][3] |
Experimental Protocols
The following sections detail the methodologies employed in the comparative transcriptomic analysis of deltamethrin-resistant and susceptible Anopheles gambiae.
Mosquito Collection and Phenotyping
-
Sample Collection: Anopheles gambiae larvae were collected from various breeding sites in Western Kenya.[2]
-
Rearing: Larvae were reared to adulthood in the laboratory.
-
Phenotyping for Deltamethrin Resistance: Resistance to deltamethrin was assessed using the standard World Health Organization (WHO) tube test.[2] Non-blood-fed female mosquitoes, 2-5 days old, were exposed to a diagnostic dose of deltamethrin for a fixed time. Mortality was recorded after 24 hours.[4] Mosquitoes that survived the exposure were classified as resistant, while those that died were classified as susceptible.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA was extracted from pools of resistant and susceptible mosquitoes using the TRIzol reagent method.[5] This method involves homogenization of the tissue in TRIzol, followed by phase separation with chloroform, RNA precipitation with isopropanol, and washing with ethanol.[6][7]
-
Library Preparation: Paired-end Illumina RNA-seq libraries were constructed from the extracted RNA.[2] This process typically involves mRNA enrichment using oligo(dT) beads, fragmentation of the mRNA, synthesis of cDNA, adapter ligation, and library amplification.[8][9][10]
-
Sequencing: The prepared libraries were sequenced using an Illumina sequencing platform, generating 100 bp paired-end reads.[2]
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were subjected to quality control to remove low-quality reads and adapter sequences.
-
Read Alignment: The quality-filtered reads were aligned to the Anopheles gambiae reference genome.[2]
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was used to quantify gene expression levels. A statistical analysis was performed to identify genes that were significantly differentially expressed between the resistant and susceptible groups.[11]
-
SNP Analysis: The RNA-seq data was also used to identify single nucleotide polymorphisms (SNPs) that were associated with the resistance phenotype.[2]
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in pyrethroid resistance and a typical experimental workflow for a comparative genomics study.
Caption: Mechanisms of Pyrethroid Resistance.
References
- 1. Comparative transcriptome analyses of deltamethrin-resistant and -susceptible Anopheles gambiae mosquitoes from Kenya by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA-seq analyses of changes in the Anopheles gambiae transcriptome associated with resistance to pyrethroids in Kenya: identification of candidate-resistance genes and candidate-resistance SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-seq analyses of changes in the Anopheles gambiae transcriptome associated with resistance to pyrethroids in Kenya: identification of candidate-resistance genes and candidate-resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Transcriptome Sequencing and Analysis of Changes Associated with Insecticide Resistance in the Dengue Mosquito (Aedes aegypti) in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Statistical methods for comparing the residual activity of pyrethroids
A Guide to Statistical Methods for Comparing the Residual Activity of Pyrethroids
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the statistical methods used to compare the residual activity of pyrethroids. It includes detailed experimental protocols, data presentation tables, and visualizations to facilitate understanding and application.
Experimental Protocols for Assessing Residual Activity
The most common method for evaluating the residual activity of pyrethroids, particularly for indoor residual spraying (IRS) and insecticide-treated nets (ITNs), is the World Health Organization (WHO) cone bioassay.[1][2] This standardized test measures the efficacy of an insecticide on a treated surface by exposing insects to it for a set amount of time.[3]
WHO Cone Bioassay Protocol
The WHO cone bioassay is a standardized procedure for assessing the efficacy of insecticides on various surfaces.[4]
Objective: To determine the mortality and knockdown rates of susceptible mosquito populations exposed to a pyrethroid-treated surface.
Materials:
-
WHO plastic cones
-
Treated surfaces (e.g., insecticide-treated net samples, coated filter papers, or sections of sprayed walls)
-
A susceptible strain of mosquitoes (typically 2-5 day old, non-blood-fed female Anopheles gambiae, Anopheles funestus, or Aedes aegypti)[5]
-
Aspirator
-
Holding cups with access to a sugar solution[5]
-
Timer
-
Controlled environment (27°C ± 2°C and 75% ± 10% relative humidity)[5]
Procedure:
-
Acclimatization: Ensure all test materials and mosquitoes are acclimated to the controlled environmental conditions.[4]
-
Exposure:
-
Attach the cone to the treated surface.
-
Introduce a known number of mosquitoes (typically 5-10) into the cone using an aspirator.
-
Expose the mosquitoes for a standard duration (e.g., 3 minutes for ITNs).[2]
-
-
Transfer: After the exposure period, carefully transfer the mosquitoes from the cone to a clean holding cup.
-
Observation:
-
Record the number of mosquitoes knocked down at specific time intervals (e.g., 60 minutes post-exposure).[6]
-
Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours under the controlled conditions.[5]
-
Record the number of dead mosquitoes at 24 hours post-exposure to determine mortality.[2][6]
-
-
Controls: A negative control using an untreated surface of the same material must be run in parallel to account for natural mortality.[4]
Experimental Workflow for WHO Cone Bioassay
Caption: Workflow of the WHO Cone Bioassay for assessing pyrethroid residual efficacy.
Data Presentation and Key Metrics
The data generated from residual activity studies should be summarized in a clear and structured manner to allow for easy comparison between different pyrethroids or formulations.
Table 1: Key Metrics for Assessing Residual Activity
| Metric | Description | Common Units | Example Data Point |
| Knockdown Rate | The percentage of mosquitoes that are unable to fly or stand at a specific time point after exposure. | % | 95% knockdown at 60 minutes post-exposure. |
| Mortality Rate | The percentage of mosquitoes that are dead at 24 hours post-exposure.[2] | % | 88% mortality at 24 hours. |
| Residual Efficacy | The duration for which the treated surface maintains a mortality rate above a certain threshold (e.g., 80%).[3] | Weeks or Months | 16 weeks of >80% mortality.[7] |
| LC50 / LC95 | The lethal concentration of the insecticide that is estimated to kill 50% or 95% of the exposed population, respectively.[8] | mg/m² or % | LC50 = 0.44% |
| Decay Rate (k) | The rate at which the concentration or biological activity of the insecticide declines over time.[9] | 1/time | k = 0.05 per week |
Statistical Methods for Comparison
The choice of statistical method depends on the research question and the type of data collected.
Analysis of Mortality and Knockdown Data
For comparing the mean mortality or knockdown rates between different pyrethroids, the following statistical tests are commonly used:
-
T-tests or Analysis of Variance (ANOVA): To compare the mean mortality rates between two or more groups, respectively.
-
Chi-squared (χ²) test: To determine if there is a significant association between the insecticide treatment and the outcome (dead or alive).[10]
-
Probit or Logit Analysis: Used to model the relationship between insecticide dose (or concentration) and the mortality rate, allowing for the calculation of LC50 and LC95 values.[8]
Correction for Control Mortality: If the mortality in the control group is between 5% and 20%, the mortality in the treatment groups should be corrected using Abbott's formula .[3] If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.[3]
Abbott's Formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100
Analysis of Residual Efficacy Over Time
To analyze the decline in the efficacy of a pyrethroid over time, the following methods are employed:
-
Regression Analysis: To model the relationship between time and mortality rate. This can help in predicting the duration of effective residual activity.
-
Survival Analysis (Kaplan-Meier method): Can be used to estimate the time until the residual efficacy of a treatment falls below a critical threshold (e.g., 80% mortality).[11][12]
-
Decay Models: Mathematical models can be fitted to the data to describe the decay of the insecticide's activity. Common models include:
Logical Flow for Selecting a Statistical Method
Caption: Decision tree for selecting an appropriate statistical method for pyrethroid efficacy data.
Comparison of Statistical Models for Insecticide Decay
The selection of an appropriate model to describe the decay of pyrethroid residues is crucial for accurately predicting their long-term efficacy.
Table 2: Comparison of Insecticide Decay Models
| Model | Description | Advantages | Disadvantages |
| First-Order Kinetics | Assumes the rate of decay is directly proportional to the amount of insecticide remaining.[9] | Simple to implement and interpret. | May not accurately reflect the decay process under all conditions. |
| Weibull Model | A flexible, empirical model that can describe various decay patterns.[13] | Can provide a good fit to a wide range of data.[13] | The parameters may not have a direct biological interpretation. |
| Multivariate Linear Regression | Can incorporate multiple variables that influence decay, such as time, temperature, and humidity.[13] | Allows for the prediction of residual activity under different environmental conditions. | Requires more data and can be more complex to develop and validate. |
Conclusion
The statistical comparison of the residual activity of pyrethroids requires standardized experimental protocols, such as the WHO cone bioassay, and the application of appropriate statistical methods. For single time-point comparisons, t-tests, ANOVA, and chi-squared tests are suitable. For dose-response analysis, probit or logit models are the standard. To assess the decline in efficacy over time, regression analysis, survival analysis, and specific decay models provide a robust framework for understanding and predicting the long-term performance of pyrethroid-based products. The choice of method should be guided by the specific research question and the nature of the data collected.
References
- 1. Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets [who.int]
- 2. A closer look at the WHO cone bioassay: video analysis of the hidden effects of a human host on mosquito behaviour and insecticide contact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. extranet.who.int [extranet.who.int]
- 5. Temperature, mosquito feeding status and mosquito density influence the measured bio-efficacy of insecticide-treated nets in cone assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WHO (2006) Guidelines for Testing Mosquito Adulticides for Indoor Residual Spraying and Treatment of Mosquito Nets. 1-60. - References - Scientific Research Publishing [scirp.org]
- 8. gjesm.net [gjesm.net]
- 9. Statistical analysis of decay of organophosphorus and pyrethroid insecticides and carbaryl on paddy rice, maize, sunflowers and field peas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 11. A Comparison of Different Statistical Methods for Addressing Censored Left Data in Temporal Trends Analysis of Pyrethroids in a California Stream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Head-to-Head Field Trial Comparison: (EZ)-(1R)-Empenthrin and Permethrin - A Review of Available Evidence
A comprehensive review of existing field trial data reveals a significant disparity in the available literature for a direct head-to-head comparison of (EZ)-(1R)-empenthrin and permethrin. While extensive field data exists for permethrin against a variety of insect vectors, publicly available, peer-reviewed field trial results for this compound are scarce, precluding a direct comparative analysis of their performance under field conditions.
This guide synthesizes the available field trial data for permethrin and outlines the common mechanism of action for pyrethroid insecticides, the class to which both compounds belong. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of evidence for these two insecticides.
Permethrin: Summary of Field Efficacy
Permethrin has been extensively studied in various field settings for its efficacy against a broad spectrum of insect pests. The following table summarizes key findings from a selection of these trials.
| Target Pest | Application Method | Concentration/Dosage | Efficacy | Study Reference |
| Mosquitoes (various species) | Clothing/Fabric Impregnation | 0.52% (w/w) | Significant reduction in landings and blood-feeding by both pyrethroid-susceptible and resistant Aedes aegypti[1][2]. | Bowman et al. (2018) |
| Barrier treatment on tents | 1.2% | Provided reasonable protection against mosquito entry for at least 4 weeks. | Frances (2007) | |
| Sprayed on textiles | Not specified | Higher repellency rate (up to 84%) and longer duration (over 168 hours) compared to DEET in a comparative study[3]. | Anonymous (2019) | |
| Ticks (Amblyomma americanum, Dermacentor variabilis, Ixodes dammini) | Clothing Impregnation (PI) and Spray (PS) | 0.125% (AI)/cm² (PI), 0.5% (AI) (PS) | PI and PS uniforms were 97% and 98% more effective, respectively, than untreated uniforms in reducing tick numbers. | Schreck et al. (1990) |
| Flies on Cattle (Haematobia irritans, Stomoxys calcitrans) | Knapsack sprayer (on cattle backs) | 0.1% (250 ml/animal) | Adequate control of horn flies for over three weeks[4]. | Bailie & Morgan (1980) |
| Full body spray (on cattle) | 0.1% (500 ml/animal) | One to two weeks' control of stable flies[4]. | Bailie & Morgan (1980) |
This compound: Data Availability
Despite a thorough search of scientific literature, no field trial data directly comparing the efficacy of this compound with permethrin was identified. Furthermore, there is a general scarcity of published field studies detailing the efficacy of this compound against common insect vectors. This significant data gap prevents a quantitative comparison of its performance relative to permethrin in real-world conditions.
Mechanism of Action: Pyrethroid Insecticides
Both this compound and permethrin belong to the pyrethroid class of insecticides. Their primary mode of action involves the disruption of the insect's nervous system. They target the voltage-gated sodium channels in neuronal membranes, leading to prolonged channel opening, hyperexcitation of the nerve cells, paralysis, and eventual death of the insect.
Experimental Protocols
Detailed methodologies for the cited permethrin field trials are provided below to facilitate replication and further research.
Protocol 1: Evaluation of Permethrin-Treated Military Uniforms against Ticks (Schreck et al., 1990)
-
Objective: To evaluate the effectiveness of permethrin-impregnated (PI) and permethrin-sprayed (PS) military uniforms in protecting soldiers from tick bites.
-
Study Design: A series of 30-minute field trials were conducted over 21 days.
-
Subjects: Human volunteers clothed in either untreated, PI, or PS military battle dress uniforms.
-
Treatment Application:
-
PI Uniforms: Impregnated with permethrin at a concentration of 0.125% active ingredient per square centimeter of fabric.
-
PS Uniforms: Sprayed with a 0.5% active ingredient permethrin formulation.
-
-
Data Collection: Subjects were exposed to natural field populations of ticks. The number of ticks on the uniforms was counted after each 30-minute trial.
-
Efficacy Measurement: The mean number of ticks on treated uniforms was compared to the mean number on untreated uniforms to calculate the percent reduction.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Pyrethroid insecticides maintain repellent effect on knock-down resistant populations of Aedes aegypti mosquitoes | PLOS One [journals.plos.org]
- 3. scivisionpub.com [scivisionpub.com]
- 4. Field evaluation of a volatile pyrethroid spatial repellent and etofenprox treated clothing for outdoor protection against forest malaria vectors in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling (EZ)-(1R)-Empenthrin
For laboratory personnel engaged in research and development, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (EZ)-(1R)-empenthrin, a synthetic pyrethroid insecticide. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Face Shield | In addition to goggles, a face shield should be worn when there is a significant risk of splashing. | |
| Hand Protection | Chemical Impermeable Gloves | Handle with gloves inspected prior to use.[1] Recommended materials for pesticides include Nitrile, Neoprene, or Butyl rubber.[2] The thickness of the glove should be at least 14 mils for adequate protection.[3] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent minor splashes from contacting the skin. |
| Impervious Clothing | For larger quantities or in situations with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[1] This may include chemical-resistant coveralls. | |
| Respiratory Protection | Respirator | If there is a risk of inhaling dust or vapors, especially in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe working environment.
Caption: Procedural workflow for handling this compound.
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Carefully read the Safety Data Sheet (SDS) for this compound.[1] Pay close attention to hazard identification, first-aid measures, and handling and storage instructions.
-
PPE Selection: Based on the risk assessment and SDS, select the appropriate PPE as detailed in the table above.
-
Work Area Preparation: Ensure the work area is clean, uncluttered, and has adequate ventilation.[1] If necessary, perform the work in a chemical fume hood.
2. Handling Procedures:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Chemical Handling:
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area after use.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after handling.[1]
-
Waste Disposal: Dispose of all contaminated waste, including disposable PPE, in a suitable, closed container labeled for chemical waste.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Do not dispose of down the drain or into the environment.
2. Contaminated PPE and Materials:
-
Collect all disposable PPE (gloves, etc.) and other contaminated materials (e.g., absorbent pads from a spill) in a designated, labeled hazardous waste container.
-
The container should be kept closed when not in use.
3. Empty Containers:
-
For empty containers, it is recommended to triple rinse them with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, puncture the container to prevent reuse.
-
Dispose of the rinsed container in accordance with local, state, and federal regulations.
The logical relationship for the disposal of materials contaminated with this compound is outlined in the diagram below.
Caption: Disposal workflow for empenthrin-contaminated items.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
